molecular formula C18H22N2 B131320 1-Benzyl-N-phenylpiperidin-4-amine CAS No. 1155-56-2

1-Benzyl-N-phenylpiperidin-4-amine

Numéro de catalogue: B131320
Numéro CAS: 1155-56-2
Poids moléculaire: 266.4 g/mol
Clé InChI: FSXGJIFBTBJMHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-N-phenylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is recognized as a key synthetic precursor and core structural motif in the development of sigma receptor ligands [https://pubchem.ncbi.nlm.nih.gov/compound/15423416]. Sigma receptors, particularly the sigma-1 subtype, are implicated in a wide range of physiological processes and are potential therapeutic targets for neurological disorders, including neuropathic pain and neurodegenerative diseases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437586/]. The structural features of this compound, featuring a piperidine scaffold substituted with benzyl and phenyl groups, make it a versatile intermediate for synthesizing compounds that modulate these receptor systems. Researchers utilize this amine to explore structure-activity relationships (SAR) and to develop novel probes for studying sigma receptor function and signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

1-benzyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGJIFBTBJMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151125
Record name 4-Anilino-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-56-2
Record name 1-Benzyl-4-(phenylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-1-(phenylmethyl)-4-piperidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1155-56-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilino-1-benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-phenylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTW970M7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of 4-anilinopiperidine, a core scaffold found in a class of potent synthetic opioids, most notably fentanyl and its analogues.[1][2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and is also recognized as an impurity in the production of fentanyl.[3] Its biological activity is primarily associated with its action as a synthetic opioid analgesic.[4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and its role within the broader context of opioid receptor signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and analysis in a laboratory setting.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 4-ANBP[3]
CAS Number 1155-56-2[3]
Molecular Formula C₁₈H₂₂N₂[3]
Molecular Weight 266.38 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 82-85 °C[No specific citation available]
Boiling Point Higher temperature, data varies with purity and conditions[7]
Solubility Low solubility in water. Soluble in organic solvents such as ethanol and chloroform.[7]
pKa Basic due to the amine groups[7]

Synthesis

The primary synthetic route to this compound is through the reductive amination of 1-benzyl-4-piperidone with aniline.[8] This one-pot reaction is efficient and widely used for the formation of the C-N bond.

Experimental Protocol: Reductive Amination

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 1-Benzyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) followed by acetic acid (1.2 eq).[8]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[8]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[8]

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[8]

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.[8]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[8]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector: Split/splitless injector, operated in splitless mode.[8]

  • Injector Temperature: 280°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[8]

    • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.[8]

    • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[8]

  • MS Transfer Line Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of methanol.[8]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of this compound. A reverse-phase method is typically employed.

General HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm), and the benzylic protons will likely be a singlet around δ 3.5 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the piperidine ring carbons (δ 30-60 ppm), and the benzylic carbon (around δ 63 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H stretch: A medium to weak band around 3300-3400 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

Biological Activity and Signaling Pathway

This compound is classified as a synthetic opioid analgesic.[1] While a specific signaling pathway for this exact molecule is not extensively documented in publicly available literature, its structural similarity to fentanyl suggests that it acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10]

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as this compound, to an opioid receptor (e.g., μ-opioid receptor) initiates a cascade of intracellular events.[4][6][11]

Opioid_Signaling_Pathway Ligand This compound (Opioid Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (Gi/o) (αβγ subunits) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channels (K⁺ Channels) G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: Generalized Opioid Receptor Signaling Pathway.

The key steps in this pathway are:

  • Receptor Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor.[4]

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (specifically of the Gi/o family). The G-protein releases GDP and binds GTP.[9]

  • G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[4]

  • Downstream Effects:

    • The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

    • The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release (e.g., glutamate, substance P). It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[6]

  • Cellular Response: The combination of reduced neurotransmitter release and neuronal hyperpolarization leads to a decrease in neuronal excitability and the ultimate analgesic effect.[6]

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reactants 1-Benzyl-4-piperidone + Aniline + Acetic Acid in DCE Start->Reactants Imine_Formation Stir at RT (30 min) (Iminium Ion Formation) Reactants->Imine_Formation Reduction Add NaBH(OAc)₃ Stir at RT (12-18h) Imine_Formation->Reduction Quench Quench with NaHCO₃ (aq) Reduction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography (Silica, EtOAc/Hexane) Concentration->Purification Product Pure this compound Purification->Product End End Product->End

Caption: Synthesis and Purification Workflow Diagram.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a compound of considerable importance in the field of synthetic opioid chemistry. This guide has provided a detailed overview of its fundamental properties, including its synthesis via reductive amination, methods for its analytical characterization, and its presumed mechanism of action through the opioid receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its safe handling, effective use in research and development, and a deeper understanding of its chemical and biological characteristics.

References

"4-Anilino-1-benzylpiperidine" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of 4-Anilino-1-benzylpiperidine. This compound is a significant analytical reference standard and is recognized as an impurity in the synthesis of several opioids, including fentanyl and its analogs. Its well-defined structure and properties are crucial for researchers in medicinal chemistry, pharmacology, and analytical sciences.

Chemical Structure and Properties

4-Anilino-1-benzylpiperidine, with the systematic IUPAC name 1-benzyl-N-phenylpiperidin-4-amine, is a tertiary amine containing a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an anilino group.

Chemical Structure:

Molecular Formula: C₁₈H₂₂N₂[1]

Molecular Weight: 266.38 g/mol [1][2]

CAS Number: 1155-56-2[1][2]

The key physicochemical properties of 4-Anilino-1-benzylpiperidine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Physical State Crystalline solid[1]
Melting Point 283-285 °C (decomposes)[3]
pKa (Predicted) 8.18 ± 0.10[4]
Solubility Soluble in dichloromethane. Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml).[4],[1]
UV max (λmax) 249, 296 nm[1]
Storage Temperature -20°C[1]

Characterization Data

The structural elucidation and confirmation of 4-Anilino-1-benzylpiperidine are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and anilino groups, the benzylic methylene protons, and the protons of the piperidine ring.

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and the carbons of the piperidine ring. The chemical shifts would be influenced by the nitrogen atoms and the aromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Anilino-1-benzylpiperidine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3500N-H StretchSecondary amine of the anilino group
3000-3100C-H Stretch (Aromatic)Aromatic rings
2800-3000C-H Stretch (Aliphatic)Piperidine ring and benzyl CH₂
1580-1620C=C Stretch (Aromatic)Aromatic ring vibrations
1250-1350C-N StretchAmine bonds
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Anilino-1-benzylpiperidine would result in a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern would be characterized by the loss of specific fragments, aiding in structural confirmation. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments would arise from cleavages within the piperidine ring and the anilino group.

Experimental Protocols

Synthesis of 4-Anilino-1-benzylpiperidine via Reductive Amination

A common and efficient method for the synthesis of 4-Anilino-1-benzylpiperidine is the reductive amination of 1-benzyl-4-piperidone with aniline.

Materials:

  • 1-benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and aniline (1.0-1.2 equivalents) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature.[5]

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-Anilino-1-benzylpiperidine.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Anilino-1-benzylpiperidine via reductive amination.

G Synthesis Workflow of 4-Anilino-1-benzylpiperidine cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R1 1-Benzyl-4-piperidone P1 Mixing and Reaction R1->P1 R2 Aniline R2->P1 Re1 Sodium Triacetoxyborohydride Re1->P1 Re2 Dichloromethane Re2->P1 P2 Work-up (Quenching, Extraction, Drying) P1->P2 Reaction Completion P3 Purification (Column Chromatography) P2->P3 Crude Product Prod 4-Anilino-1-benzylpiperidine P3->Prod Pure Product G Putative µ-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 4-Anilino-1-benzylpiperidine MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds and Activates G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel K+ Channel G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Production decreased Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

References

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine, a compound of significant interest in the fields of forensic chemistry and drug development due to its role as a precursor in the synthesis of fentanyl and its analogs. This document details a robust experimental protocol for its synthesis via reductive amination, presents key analytical and characterization data, and discusses its known toxicological and pharmacological context. The discovery of this compound is intrinsically linked to the monitoring and analysis of illicit drug manufacturing, a context that is explored herein.

Introduction

This compound, also known as 4-Anilino-1-benzylpiperidine (4-ANBP), is a synthetic organic compound featuring a piperidine core with benzyl and phenylamine substituents. Its primary significance lies in its utility as a chemical intermediate in the synthesis of various biologically active molecules, most notably as a precursor to the potent synthetic opioid, fentanyl. The "discovery" of this compound is not a result of traditional pharmaceutical research and development but rather its identification as a key intermediate in clandestine fentanyl synthesis routes, such as the Janssen and Gupta methods. Its presence in seized drug samples is often used as a chemical signature to trace the synthetic pathway employed. Understanding the synthesis and properties of this compound is therefore crucial for forensic chemists, law enforcement, and researchers involved in the study and control of synthetic opioids.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
IUPAC Name This compound
Synonyms 4-Anilino-1-benzylpiperidine, 4-ANBP, N-Phenyl-1-(phenylmethyl)-4-piperidinamine
CAS Number 1155-56-2
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance Reported as an oil or crystalline solid
Solubility Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone with aniline. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product reagents C This compound reagents->C Reductive Amination (e.g., NaBH(OAc)₃) A 1-Benzyl-4-piperidone A->reagents B Aniline B->reagents

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of analogous 4-anilinopiperidine derivatives.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone (1.0 equivalent).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane or dichloromethane (approximately 10 mL per gram of piperidone).

  • Add aniline (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Characterization Data

The following table summarizes the expected analytical data for this compound, based on data for a closely related analog.

AnalysisExpected Results
¹H NMR (CDCl₃)δ 7.40-7.20 (m, 10H, Ar-H), 3.55 (s, 2H, -CH₂-Ph), 3.40-3.30 (m, 1H, piperidine-H4), 3.00-2.90 (m, 2H, piperidine-H2eq, H6eq), 2.25-2.15 (m, 2H, piperidine-H2ax, H6ax), 2.10-2.00 (m, 2H, piperidine-H3eq, H5eq), 1.60-1.50 (m, 2H, piperidine-H3ax, H5ax).
¹³C NMR (CDCl₃)δ 147.0, 138.0, 129.3, 129.1, 128.3, 127.2, 117.5, 113.5, 63.0 (-CH₂-Ph), 52.5 (piperidine-C2, C6), 50.5 (piperidine-C4), 32.5 (piperidine-C3, C5).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₈H₂₂N₂ [M+H]⁺: 267.1856; Found: (Expected to be within a few ppm of the calculated value).
Appearance Colorless to pale yellow oil or solid.

Discovery and Context

The discovery of this compound is not documented in the context of a therapeutic drug discovery program. Instead, its identification and significance arose from forensic investigations into the clandestine synthesis of fentanyl. Law enforcement and forensic laboratories have identified this compound as a key precursor or intermediate in several illicit fentanyl production methods.[1] Its presence in seized samples provides valuable intelligence about the synthetic route employed by clandestine chemists.

The United States Drug Enforcement Administration (DEA) has recognized the importance of this compound in the illicit drug trade and has taken regulatory action to control its distribution.

Pharmacological and Toxicological Profile

There is limited publicly available information on the specific pharmacological and toxicological profile of this compound. As a precursor to fentanyl, it is not intended for human consumption, and its biological effects have not been extensively studied in a clinical setting.

Available information suggests that fentanyl precursors, including 4-anilinopiperidine derivatives, generally possess significantly lower opioid activity compared to fentanyl itself. However, the potential for other off-target effects or toxicity remains largely uncharacterized.

Relationship to Fentanyl and µ-Opioid Receptor Signaling

The ultimate synthetic product derived from this compound in the context of illicit drug manufacturing is often fentanyl. Fentanyl exerts its potent analgesic and euphoric effects primarily by acting as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The signaling pathway initiated by fentanyl binding to the MOR is well-characterized and is central to both its therapeutic and adverse effects.

MOR_Signaling cluster_membrane Cell Membrane Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Agonist Binding G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Decreased K_ion K⁺ Efflux K_channel->K_ion Increased Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Reduced Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter->Analgesia Euphoria Euphoria Neurotransmitter->Euphoria Resp_Depression Respiratory Depression Neurotransmitter->Resp_Depression Hyperpolarization->Analgesia Hyperpolarization->Euphoria Hyperpolarization->Resp_Depression

Caption: µ-Opioid Receptor (MOR) signaling pathway activated by Fentanyl.

Conclusion

This compound is a compound of considerable interest, not for its therapeutic properties, but for its critical role as a precursor in the synthesis of fentanyl. This guide has provided a detailed overview of a reliable synthetic method, key analytical data, and the forensic context of its "discovery." While the direct pharmacological effects of this compound are not well-documented, its connection to the potent µ-opioid receptor agonist fentanyl underscores the importance of understanding its chemistry. The information presented here is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas related to synthetic opioids, forensic analysis, and the development of countermeasures to the opioid crisis.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-ANBP, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. Its identification as a List I controlled substance by the U.S. Drug Enforcement Administration underscores its significance in the illicit production of synthetic opioids. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis pathways, analytical methodologies for its detection, and its established role as a fentanyl precursor. This document is intended to serve as a foundational resource for professionals engaged in forensic science, toxicology, and the development of countermeasures to the opioid crisis.

Chemical and Physical Properties

This compound is a synthetic organic compound with a piperidine core structure. The key identifiers and physicochemical properties are summarized in the table below.[1][2][3][4][5]

PropertyValue
IUPAC Name This compound
Synonyms 4-Anilino-1-benzylpiperidine, 4-ANBP, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, Fentanyl Citrate Impurity G, USP Fentanyl Related Compound D
CAS Number 1155-56-2
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance White to off-white crystalline solid
Solubility DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
UV max 249, 296 nm

Role as a Fentanyl Precursor

This compound is a known precursor in the clandestine synthesis of fentanyl.[6][7][8][9] Its regulatory control as a List I chemical by the DEA highlights its direct application in established fentanyl synthesis routes.[6][7][8][9] The Janssen method, a classic fentanyl synthesis pathway, utilizes precursors that can be derived from 4-ANBP's structural class.[7][10]

The general synthetic relationship is depicted in the following diagram:

Fentanyl_Synthesis_Context cluster_precursors Precursors cluster_intermediates Intermediates 1_Benzyl_4_piperidone 1-Benzyl-4-piperidone 4_ANBP 1-Benzyl-N-phenyl- piperidin-4-amine (4-ANBP) 1_Benzyl_4_piperidone->4_ANBP Reductive Amination Aniline Aniline Aniline->4_ANBP Benzylfentanyl Benzylfentanyl 4_ANBP->Benzylfentanyl Acylation Norfentanyl Norfentanyl Benzylfentanyl->Norfentanyl Debenzylation Fentanyl Fentanyl Norfentanyl->Fentanyl Alkylation Synthesis_Workflow Start Start: 1-Benzyl-4-piperidone & Aniline in DCE/Acetic Acid Step1 Stir at RT for 30 min Start->Step1 Step2 Add Sodium Triacetoxyborohydride Step1->Step2 Step3 Stir at RT for 12-18h (Monitor by TLC) Step2->Step3 Step4 Quench with NaHCO₃ (aq) Step3->Step4 Step5 Extract with Dichloromethane Step4->Step5 Step6 Dry over MgSO₄ Step5->Step6 Step7 Purify by Flash Chromatography Step6->Step7 End End: Pure 1-Benzyl-N-phenyl- piperidin-4-amine Step7->End GCMS_Workflow Start Start: Sample Preparation (Dissolve & Filter) Step1 Injection (Splitless Mode, 280°C) Start->Step1 Step2 GC Separation (Temperature Program) Step1->Step2 Step3 Transfer to MS (280°C) Step2->Step3 Step4 Ionization (EI, 70 eV) Step3->Step4 Step5 Mass Analysis (m/z 50-550) Step4->Step5 End End: Data Acquisition (Chromatogram & Mass Spectrum) Step5->End

References

An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1155-56-2

Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-anilinopiperidine, Fentanyl Related Compound D, NSC 76613

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a synthetic organic compound belonging to the 4-anilinopiperidine class of chemicals.[1] Structurally, it features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a phenylamino (anilino) group. This compound is primarily known in the scientific and regulatory communities as a key intermediate and a potential impurity in the synthesis of fentanyl and its analogues.[2] Its significance is underscored by its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), indicating its frequent use in the illicit manufacture of controlled substances. This guide provides a comprehensive overview of its chemical properties, synthesis, and known toxicological profile, compiled for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1155-56-2[3]
Molecular Formula C₁₈H₂₂N₂[3]
Molecular Weight 266.38 g/mol [3]
IUPAC Name This compound[3]
Appearance White to off-white solid[4]
Melting Point 100-103 °C[5]
SMILES C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3[3]
InChIKey FSXGJIFBTBJMHV-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound is a critical step in several reported synthetic routes to fentanyl. A common method involves the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 1-benzyl-4-piperidone and aniline.

Materials:

  • 1-benzyl-4-piperidone

  • Aniline

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloroethane, methanol)

  • An acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve 1-benzyl-4-piperidone and aniline in the chosen solvent in a reaction vessel.

  • Add the acid catalyst to the mixture.

  • Slowly add the reducing agent to the reaction mixture, maintaining temperature control as the reaction may be exothermic.

  • Stir the reaction mixture at room temperature for a sufficient period to ensure complete conversion.

  • Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents 1-benzyl-4-piperidone 1-benzyl-4-piperidone Reductive Amination Reductive Amination 1-benzyl-4-piperidone->Reductive Amination Aniline Aniline Aniline->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Solvent Solvent Solvent->Reductive Amination Acid Catalyst Acid Catalyst Acid Catalyst->Reductive Amination Workup and Purification Workup and Purification Reductive Amination->Workup and Purification Final Product Final Product Workup and Purification->Final Product This compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Pharmacological and Toxicological Profile

Pharmacological Activity
Toxicology

Toxicological data for this compound is limited. Safety data sheets indicate that the compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[8] There are no comprehensive studies on its long-term toxicity, carcinogenicity, or reproductive effects available in the public domain.

Signaling Pathways and Mechanism of Action

Due to the limited research on the standalone biological effects of this compound, there is no information available regarding its interaction with or modulation of any specific signaling pathways. Its mechanism of action, beyond its role as a chemical intermediate, remains uncharacterized.

Conclusion

This compound is a well-identified chemical entity with a defined structure and physicochemical properties. Its primary significance lies in its role as a crucial building block in the synthesis of fentanyl and related opioids, which has led to its strict regulatory control. While synthesis methods are established, there is a notable absence of in-depth research into its own pharmacological and toxicological properties. For the scientific and drug development community, this compound currently serves more as a reference standard for analytical and forensic purposes than as a pharmacologically active agent for therapeutic development. Further research would be necessary to elucidate any intrinsic biological activity and to fully characterize its safety profile.

References

An In-depth Technical Guide on the Core Speculative Mechanism of Action of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-Benzyl-N-phenylpiperidin-4-amine is primarily known as a precursor in the illicit synthesis of fentanyl and its analogues.[1][2][3][4] Consequently, it is a controlled substance in many jurisdictions. There is a significant lack of direct pharmacological research on this specific compound. This document, therefore, presents a speculative mechanism of action based on the known biological activities of its structural analogues. The proposed mechanisms and experimental protocols are intended to serve as a guide for future research and are not based on established data for this compound itself.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a benzyl group attached to the piperidine nitrogen, and a phenylamino group at the 4-position of the piperidine ring.[5][6] While its primary notoriety comes from its role as a key intermediate in the synthesis of the potent opioid analgesic, fentanyl, its structural similarity to a range of pharmacologically active 4-aminopiperidine derivatives suggests it may possess intrinsic biological activity. This guide explores the speculative mechanisms of action of this compound, drawing parallels with its analogues that have been investigated for various therapeutic applications.

Structural Analogs and Their Biological Activities

The pharmacological profile of this compound can be hypothesized by examining the activities of structurally related compounds. The 4-aminopiperidine scaffold is a versatile pharmacophore found in drugs targeting the central nervous system (CNS).

Opioid Receptor Modulation

The most prominent class of drugs structurally related to this compound are the phenylpiperidine opioids, with fentanyl being the most notable example.[7] These compounds are potent agonists at the µ-opioid receptor.[7] The N-phenylpropanamide side chain in fentanyl is crucial for its high affinity and efficacy. While this compound lacks this specific side chain, the core structure suggests a potential for interaction with opioid receptors.

Derivatives of 4-aminopiperidine have been explored as potent and selective delta-opioid receptor agonists and antagonists at µ and κ receptors.[8][9] This suggests that this compound could potentially act as a modulator of one or more opioid receptor subtypes.[10]

N-Type Calcium Channel Blockade

Several 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers.[11] These compounds have shown potential as analgesics, particularly for neuropathic pain. The blockade of N-type calcium channels in the dorsal horn of the spinal cord can inhibit the release of neurotransmitters involved in pain signaling. Given its 4-aminopiperidine core, this compound may exhibit similar channel-blocking activity.

Cognition Enhancement

Interestingly, some 4-aminopiperidine analogues have been investigated as cognition-enhancing drugs.[12] These compounds have shown efficacy in animal models of amnesia, suggesting a potential role in treating cognitive deficits associated with neurodegenerative diseases. The proposed mechanisms for these effects are not fully elucidated but may involve modulation of cholinergic or glutamatergic neurotransmission.

Speculative Signaling Pathways

Based on the activities of its analogues, we can speculate on the signaling pathways that this compound might modulate.

Opioid Receptor Signaling

If this compound acts as an agonist at µ-opioid receptors, it would likely activate the canonical G-protein signaling cascade. This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

G_protein_signaling cluster_membrane Cell Membrane BPP4A 1-Benzyl-N-phenyl- piperidin-4-amine MOR µ-Opioid Receptor BPP4A->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts Ca_ion_in K_ion_out ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced signaling Ca_ion_in->Neuronal_Inhibition Reduced K_ion_out->Neuronal_Inhibition Increased

Caption: Speculative µ-opioid receptor signaling pathway for this compound.

Role in Fentanyl Synthesis

The established role of this compound is as a precursor in the synthesis of fentanyl. The following diagram illustrates a simplified synthetic route.

Fentanyl_Synthesis BPP4A 1-Benzyl-N-phenyl- piperidin-4-amine Benzylfentanyl Benzylfentanyl BPP4A->Benzylfentanyl PropionylChloride Propionyl Chloride or Anhydride PropionylChloride->Benzylfentanyl Norfentanyl Norfentanyl Benzylfentanyl->Norfentanyl via Debenzylation Debenzylation (e.g., H2, Pd/C) Fentanyl Fentanyl Norfentanyl->Fentanyl PhenethylBromide Phenethyl Bromide PhenethylBromide->Fentanyl

Caption: Simplified synthetic pathway from this compound to Fentanyl.

Proposed Experimental Protocols

To investigate the speculative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to opioid receptors (µ, δ, κ) and other potential targets.

  • Methodology:

    • Prepare cell membrane homogenates expressing the human opioid receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

4.1.2. Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid receptors.

  • Methodology (GTPγS Binding Assay):

    • Use cell membranes expressing the opioid receptors.

    • Incubate the membranes with GDP and [³⁵S]GTPγS in the presence of varying concentrations of this compound.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins as a measure of receptor activation.

    • Determine EC₅₀ and Emax values for agonism or IC₅₀ values for antagonism.

4.1.3. Calcium Channel Electrophysiology

  • Objective: To assess the effect of this compound on N-type calcium channels.

  • Methodology (Patch-Clamp):

    • Use a cell line stably expressing human Cav2.2 (N-type) calcium channels.

    • Perform whole-cell patch-clamp recordings to measure calcium currents.

    • Apply varying concentrations of this compound to the cells and measure the inhibition of the calcium current.

    • Determine the IC₅₀ for channel blockade.

In Vivo Studies

4.2.1. Analgesic Activity

  • Objective: To evaluate the potential analgesic effects of this compound.

  • Methodology (Hot Plate Test in Mice):

    • Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal).

    • At various time points after administration, place the mice on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency to a nociceptive response (e.g., paw licking or jumping).

    • A significant increase in latency compared to the vehicle group indicates an analgesic effect.

4.2.2. Cognitive Effects

  • Objective: To assess the impact of this compound on learning and memory.

  • Methodology (Morris Water Maze in Rats):

    • Train rats to find a hidden platform in a circular pool of water.

    • Administer this compound or vehicle daily during the training period.

    • Measure the escape latency and path length to find the platform.

    • Conduct a probe trial with the platform removed to assess spatial memory.

Data Presentation

Should experimental data become available, it should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Reference Compounds

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorN-type Ca²⁺ Channel
This compoundTBDTBDTBDTBD
DAMGO1.2 ± 0.2>10,000>10,000N/A
DPDPE>10,0001.5 ± 0.3>10,000N/A
U69,593>10,000>10,0002.1 ± 0.4N/A
ZiconotideN/AN/AN/A0.05 ± 0.01

TBD: To be determined; N/A: Not applicable. Data are presented as mean ± SEM.

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM) of this compound and Reference Compounds

Compoundµ-Opioid Receptor (GTPγS)N-type Ca²⁺ Channel (Patch-Clamp)
This compoundTBDTBD
DAMGO15 ± 3 (EC₅₀)N/A
Naloxone10 ± 2 (IC₅₀)N/A
ZiconotideN/A25 ± 5 (IC₅₀)

TBD: To be determined; N/A: Not applicable. Data are presented as mean ± SEM.

Conclusion

While this compound is a compound of significant interest to law enforcement and regulatory agencies due to its role in illicit drug synthesis, its potential intrinsic pharmacological properties remain unexplored. Based on the activities of its structural analogues, it is plausible that this compound could interact with opioid receptors, ion channels, or other CNS targets. The speculative mechanisms and proposed experimental workflows outlined in this guide provide a framework for future research to elucidate the pharmacological profile of this compound. Such research is crucial for a comprehensive understanding of this compound and its potential physiological effects. However, given its legal status and association with illicit drug manufacturing, any research should be conducted under strict regulatory compliance and with appropriate safety precautions.

References

Potential Pharmacological Profile of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a member of the 4-anilinopiperidine chemical family, which forms the structural core of numerous clinically significant opioid analgesics. Its close structural relationship to fentanyl suggests a pharmacological profile dominated by interaction with the opioid receptor system. The primary focus of this guide is to delineate the anticipated pharmacological characteristics of this compound and to provide the necessary methodological details for its empirical investigation.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-Anilino-1-benzylpiperidine, N-(1-Benzylpiperidin-4-yl)aniline
CAS Number 1155-56-2
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol and DMSO

Expected Pharmacological Profile

Based on the extensive structure-activity relationship (SAR) studies of the 4-anilinopiperidine class of opioids, this compound is predicted to exhibit the following pharmacological properties:

  • Primary Target: µ-opioid receptor (MOR).

  • Expected Activity: Agonist activity at the µ-opioid receptor.

  • Potential Secondary Targets: Possible lower affinity for δ (DOR) and κ (KOR) opioid receptors.

  • Anticipated Physiological Effects: Analgesia, sedation, and potentially respiratory depression, consistent with µ-opioid receptor agonism.

Quantitative Pharmacological Data

As of the date of this publication, specific quantitative pharmacological data for this compound is not available in the peer-reviewed literature. The following tables provide a comparative context with structurally related and well-characterized compounds.

Table 1: In-Vitro Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Not AvailableNot AvailableNot Available
Fentanyl0.39131600
Morphine1.8230300
Benzylfentanyl213Not AvailableNot Available

Table 2: In-Vitro Functional Activity (EC50 in nM and Emax %)

Compoundµ-Opioid Receptor (MOR) EC50µ-Opioid Receptor (MOR) Emax (%)
This compound Not AvailableNot Available
Fentanyl0.1 - 10~100
Morphine10 - 50100

Table 3: In-Vivo Analgesic Potency (ED50 in mg/kg)

CompoundHot Plate Test (mouse)Tail Flick Test (mouse)
This compound Not AvailableNot Available
Fentanyl0.01 - 0.020.01 - 0.03
Morphine5 - 105 - 15

Expected Mechanism of Action and Signaling Pathways

As a presumed µ-opioid receptor agonist, this compound is expected to initiate intracellular signaling cascades typical for this G-protein coupled receptor (GPCR).

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors to produce the characteristic analgesic and other physiological effects.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Mediates K_channel K⁺ Channel K_ion K⁺ Efflux K_channel->K_ion Mediates Ligand 1-Benzyl-N- phenylpiperidin-4-amine Ligand->MOR Binds to G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: Presumed µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following standard experimental protocols are recommended.

In-Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.

  • Materials:

    • Test Compound: this compound

    • Radioligand: [³H]-Naloxone (non-selective antagonist) or receptor-selective radioligands like [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

    • Receptor Source: Commercially available membranes from cells expressing human recombinant µ, δ, or κ opioid receptors, or prepared rat brain membranes.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Naloxone (10 µM).

    • Scintillation Cocktail.

    • Glass fiber filters (e.g., Whatman GF/B).

    • 96-well plates.

    • Filtration apparatus.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, receptor membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the test compound to activate G-proteins, indicating its agonist or antagonist properties.

  • Materials:

    • Test Compound: this compound

    • Receptor Source: Membranes from cells expressing the µ-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

    • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

    • 96-well plates suitable for scintillation counting.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, receptor membranes, GDP, and the test compound.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration or, for SPA, add SPA beads and centrifuge.

    • Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist like DAMGO) using non-linear regression.

experimental_workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Assays start_invitro Prepare Test Compound (this compound) binding_assay Radioligand Binding Assay (µ, δ, κ receptors) start_invitro->binding_assay functional_assay [³⁵S]GTPγS Binding Assay (µ receptor) start_invitro->functional_assay data_analysis_invitro Data Analysis: - Ki (Binding Affinity) - IC50 (Inhibitory Concentration) - EC50 (Potency) - Emax (Efficacy) binding_assay->data_analysis_invitro functional_assay->data_analysis_invitro start_invivo Administer Test Compound to Animals (e.g., mice) data_analysis_invitro->start_invivo Proceed if active in-vitro hot_plate Hot Plate Test start_invivo->hot_plate data_analysis_invivo Data Analysis: - ED50 (Analgesic Potency) - Latency to Response hot_plate->data_analysis_invivo

Spectroscopic and Spectrometric Characterization of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-Benzyl-N-phenylpiperidin-4-amine. The information presented herein is essential for its identification, characterization, and quality control in research and drug development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Spectroscopic and Spectrometric Data

The following tables summarize the available spectroscopic and spectrometric data for this compound. It is important to note that while the existence of this data is confirmed in various databases, detailed peak assignments and coupling constants are not always publicly available. The information has been compiled from sources including PubChem and other chemical databases.[1]

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
Data not publicly available--Aromatic protons (benzyl and phenyl groups)
Data not publicly available--Piperidine ring protons
Data not publicly available--Benzyl CH2 protons
Data not publicly available--NH proton

Note: A 1H NMR spectrum for this compound is available from Aldrich Chemical Company, Inc., recorded on a Varian A-60 instrument.[1] However, a detailed analysis of chemical shifts and coupling constants is not provided in the publicly accessible data.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmProvisional Assignment
Data not publicly availableAromatic carbons (benzyl and phenyl groups)
Data not publicly availablePiperidine ring carbons
Data not publicly availableBenzyl CH2 carbon

Note: A 13C NMR spectrum is available from Aldrich Chemical Company, Inc.[1] Detailed peak assignments are not publicly available.

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)IntensityFunctional Group Assignment
Specific peak data not publicly available-N-H stretch (secondary amine)
Specific peak data not publicly available-C-H stretch (aromatic and aliphatic)
Specific peak data not publicly available-C=C stretch (aromatic)
Specific peak data not publicly available-C-N stretch

Note: An FTIR spectrum, obtained from a melt using a capillary cell, is available from Aldrich Chemical Company, Inc.[1] The general regions of absorption for the expected functional groups are listed.

Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
266Data not publicly available[M]+ (Molecular Ion)
Data not publicly available-Fragmentation pattern includes characteristic losses associated with the benzyl and piperidine moieties.

Note: GC-MS data is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak corresponds to the molecular weight of the compound (266.39 g/mol ). A detailed fragmentation analysis is not publicly available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition: The 1H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

  • GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure separation of the analyte from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (Dissolved in Deuterated Solvent) Sample->NMR IR IR Spectroscopy (KBr Pellet or ATR) Sample->IR MS GC-MS Analysis (Dissolved in Volatile Solvent) Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data FTIR Spectrum IR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Exploration of 1-Benzyl-N-phenylpiperidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-N-phenylpiperidin-4-amine core scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent analgesics and other centrally acting agents. As a key structural motif in the powerful synthetic opioid fentanyl and its numerous analogs, this chemical entity has been the subject of extensive research to understand its structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications. This technical guide provides a comprehensive exploration of this compound derivatives and analogs, offering detailed experimental protocols for their synthesis and biological evaluation. Quantitative data are presented in structured tables to facilitate comparison, and key experimental and signaling pathways are visualized using diagrams to provide a clear and concise overview for researchers in the field of drug discovery and development.

Introduction

The 4-anilinopiperidine scaffold, and specifically the this compound core, is of significant interest in pharmacology.[1][2] These compounds primarily exert their effects through modulation of the opioid receptor system, a family of G-protein coupled receptors (GPCRs) that includes the mu (µ), delta (δ), and kappa (κ) subtypes.[3][4][5] The mu-opioid receptor (MOR) is the principal target for many clinically used opioid analgesics and is responsible for their profound pain-relieving effects, but also their significant side effects such as respiratory depression and dependence.[3][6]

The exploration of derivatives and analogs of this compound is driven by the need to develop novel ligands with improved pharmacological profiles, such as enhanced potency, greater receptor subtype selectivity, or biased signaling properties that may separate therapeutic effects from adverse reactions.[6][7] This guide will delve into the synthetic methodologies, biological evaluation techniques, and structure-activity relationships that are crucial for the rational design of new chemical entities based on this privileged scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common and versatile method is the reductive amination of a 1-benzyl-4-piperidone precursor with aniline or a substituted aniline.

Synthesis of the Precursor: 1-Benzyl-4-piperidone

A common method for the preparation of 1-benzyl-4-piperidone involves the N-alkylation of 4-piperidone.

Experimental Protocol: N-Alkylation of 4-Piperidone

  • Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.

    • Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

    • The reaction mixture is heated at 65°C for 14 hours.

    • After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product can be purified by crystallization to yield 1-benzyl-4-piperidone.

Synthesis of this compound via Reductive Amination

The key step in forming the 4-anilino bond is the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Materials: 1-benzyl-4-piperidone, aniline, sodium triacetoxyborohydride, dichloroethane (DCE) or dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 1-benzyl-4-piperidone (1 equivalent) and aniline (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion. For less reactive amines, a catalytic amount of acetic acid can be added.

    • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

A visual representation of the synthetic workflow is provided below.

G cluster_0 Synthesis of 1-Benzyl-4-piperidone cluster_1 Synthesis of this compound 4-Piperidone 4-Piperidone Reaction_1 N-Alkylation (65°C, 14h) 4-Piperidone->Reaction_1 K2CO3, DMF K2CO3, DMF K2CO3, DMF->Reaction_1 Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction_1 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reaction_1->1-Benzyl-4-piperidone Aniline Aniline Reaction_2 Reductive Amination (RT) Aniline->Reaction_2 NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reaction_2 This compound This compound Reaction_2->this compound 1-Benzyl-4-piperidone_ref->Reaction_2

Caption: Synthetic workflow for this compound.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings, as well as modifications to the piperidine core. The following table summarizes key SAR findings for a series of analogs, with a focus on their binding affinity for the mu-opioid receptor.

Compound IDR1 (N-substituent)R2 (Anilino-substituent)R3 (Piperidine-substituent)µ-Opioid Receptor Ki (nM)
1 BenzylHH240.81[8]
2 PhenethylHH1.2 - 1.4[2]
3 Benzyl4-FluoroHNot specified, but active
4 BenzylH3-MethylPotency varies with stereochemistry
5 Phenethyl4-FluoroHHigh affinity
6 Thiophene-ethylHHHigh affinity[2]
7 Tetrazole-ethylHHHigh affinity[2]
8 MethylHH~40-fold lower affinity than phenethyl[9]

Key SAR Observations:

  • N-substituent (R1): The nature of the substituent on the piperidine nitrogen is critical for high affinity. A phenethyl group is generally optimal for potent mu-opioid receptor binding, as seen in fentanyl.[2] Replacing the phenethyl group with a benzyl group significantly reduces activity.[1][2] Other aromatic bioisosteres, such as thiophene and tetrazole ethyl groups, can maintain high affinity.[2]

  • Anilino-substituent (R2): Substitution on the aniline ring can modulate activity. For instance, a para-fluoro substituent is often well-tolerated and can be found in some potent analogs.

  • Piperidine-substituent (R3): Modifications to the piperidine ring, such as the introduction of a methyl group at the 3-position, can influence both potency and stereoselectivity.[2]

Pharmacological Evaluation

The pharmacological characterization of this compound derivatives typically involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and downstream signaling effects.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

  • Materials: Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells), a high-affinity radioligand for the mu-opioid receptor (e.g., [³H]DAMGO), test compounds, incubation buffer, wash buffer, filter plates, scintillation fluid, and a scintillation counter.[10]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand.

    • The filters are washed with ice-cold wash buffer.

    • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

    • The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11]

This functional assay measures the ability of a compound to activate G-protein signaling.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Materials: Cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, test compounds, assay buffer, filter plates, and a scintillation counter.[4]

  • Procedure:

    • Cell membranes are pre-incubated with GDP.

    • The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

This assay measures the functional consequence of Gαi-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Inhibition Assay

  • Materials: Whole cells expressing the receptor of interest, a phosphodiesterase inhibitor (e.g., IBMX), forskolin (to stimulate adenylyl cyclase), test compounds, and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][12]

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor.

    • The cells are then incubated with varying concentrations of the test compound.

    • Forskolin is added to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection method.

    • Agonists of Gαi-coupled receptors will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

A general workflow for these key in vitro assays is depicted below.

G cluster_0 In Vitro Assay Workflow Start Compound Test Compound Start->Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay_1 GTPγS Binding Assay (Measure G-protein activation) Compound->Functional_Assay_1 Functional_Assay_2 cAMP Inhibition Assay (Measure downstream signaling) Compound->Functional_Assay_2 Receptor Receptor Source (Cell Membranes/Whole Cells) Receptor->Binding_Assay Receptor->Functional_Assay_1 Receptor->Functional_Assay_2 Data_Analysis Data Analysis (IC50, EC50, Ki) Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis End Data_Analysis->End G Ligand Opioid Agonist MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gαiβγ MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits G Agonist_MOR Agonist-Bound MOR GRK GRK Agonist_MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Desensitization Desensitization (G-protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine (4-ANPP), is a chemical intermediate and a known impurity in the synthesis of fentanyl and its analogs. Its detection and quantification are crucial for forensic investigations, toxicological studies, and quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for the analytical determination of this compound using various chromatographic techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

Several analytical techniques are suitable for the detection and quantification of this compound. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specific identification based on mass spectra. It is a robust technique for the analysis of volatile and semi-volatile compounds like 4-ANPP.

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is a versatile method for the quantification of 4-ANPP, particularly in bulk drug substances and pharmaceutical formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the preferred method for trace-level detection in complex biological matrices such as blood, urine, and plasma.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various analytical methods for the determination of this compound.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSSeized Drug MaterialNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
LC-MS/MSWhole Blood0.1 - 100 ng/mL0.05 ng/mL0.1 ng/mLWithin ±15.2% bias[2]
LC-MS/MSPlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
LC-MS/MSUrineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
HPLC-UVFentanyl InjectionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: The quantitative data is often reported for fentanyl and its analogs as a group, and specific data for this compound may vary depending on the specific validation study.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is suitable for the identification and quantification of this compound in solid drug materials.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample. b. Dissolve the sample in 10 mL of methanol. c. Vortex the solution to ensure homogeneity. d. Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 280 °C.[1]

  • Injection Volume: 1 µL (split mode, 50:1).[1]

  • Oven Temperature Program:

    • Initial temperature: 170 °C, hold for 1 min.[1]

    • Ramp to 190 °C at 8 °C/min.[1]

    • Ramp to 293 °C at 18 °C/min, hold for 7.1 min.[1]

    • Ramp to 325 °C at 50 °C/min, hold for 6.1 min.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-550.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

3. Data Analysis:

  • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

  • For quantitative analysis, create a calibration curve using standard solutions of known concentrations.

Protocol 2: HPLC-UV Analysis for Purity Assessment

This protocol is adapted from methods for related piperidine compounds and is suitable for the purity analysis of this compound in bulk material.

1. Sample and Standard Preparation: a. Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). b. Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution. c. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for best separation (a typical starting point is 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, use a calibration curve prepared from the standard solutions.

Protocol 3: LC-MS/MS Analysis in Biological Matrices

This protocol is designed for the sensitive and selective quantification of this compound in samples such as whole blood or plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., this compound-d5). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase. f. Transfer the solution to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.

3. Data Analysis:

  • Quantify the analyte using a calibration curve constructed from spiked matrix standards. The concentration is determined by the ratio of the analyte peak area to the internal standard peak area.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Dissolve Dissolve in Methanol Sample->Dissolve Vortex Vortex Dissolve->Vortex Filter Filter (0.45 µm) Vortex->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject into GC GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Sample / Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Purity Purity by Area % Detect->Purity Quantify Quantify using Calibration Curve Purity->Quantify

Caption: Workflow for HPLC-UV purity analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Bio_Sample Biological Sample Add_IS Add Internal Standard & Acetonitrile Bio_Sample->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Vial Transfer to Vial Reconstitute->LC_Vial Inject Inject into LC LC_Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantify using Internal Standard Calibration Detect->Quantify

Caption: Workflow for LC-MS/MS analysis in biological matrices.

References

GC-MS Analysis of "1-Benzyl-N-phenylpiperidin-4-amine" in Forensic Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a synthetic piperidine derivative that has been identified as a potential novel psychoactive substance (NPS) and a key intermediate in the synthesis of fentanyl and its analogs. Its structural similarity to known opioids necessitates the development of sensitive and specific analytical methods for its detection and quantification in forensic samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic laboratories for the unambiguous identification and quantification of illicit substances.[1][2] This application note provides a comprehensive protocol for the GC-MS analysis of this compound in seized powders and biological matrices, including detailed methodologies for sample preparation, instrumental analysis, and data interpretation.

Synthesis of this compound (for reference standard)

A reference standard of this compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with aniline.[1][3]

Reaction Scheme:

cluster_0 Synthesis of this compound 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Intermediate Iminium Ion Intermediate 1-Benzyl-4-piperidone->Intermediate + Aniline Aniline Aniline Product This compound Intermediate->Product + NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

GC-MS Analysis Protocol

This protocol is applicable to the analysis of this compound in various forensic sample types.

Sample Preparation

Workflow for Sample Preparation:

cluster_1 Forensic Sample Preparation Workflow Sample Seized Powder or Biological Fluid Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial

Caption: Forensic sample preparation workflow for GC-MS analysis.

Protocol for Seized Powders: [4][5]

  • Accurately weigh approximately 10 mg of the homogenized powder.

  • Dissolve the powder in 10 mL of methanol.

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Protocol for Biological Samples (Blood/Urine): [6][7]

  • To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, alkalinize the sample with a suitable base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used for the analysis of this compound.[2]

ParameterSetting
Gas Chromatograph Agilent 7890A GC system or equivalent
Mass Spectrometer Agilent 5975C Mass Selective Detector or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/splitless injector, operated in splitless mode
Injector Temperature 280°C
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutes. Ramp at 15°C/min to 290°C, hold for 10 minutes.
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Injection Volume 1 µL

Data Presentation and Interpretation

Expected Retention Time and Mass Spectrum

The retention time of this compound will be dependent on the specific GC-MS system and conditions used. However, based on its structure, it is expected to be a relatively high-boiling compound and thus have a longer retention time.

The mass spectrum of this compound is predicted to show characteristic fragmentation patterns for amines.[8] The molecular ion peak (M+) should be observed at m/z 266. Key fragment ions are expected from the cleavage of the C-C bond adjacent to the nitrogen atoms.

Predicted Mass Spectral Fragmentation:

m/zIon Structure
266[M]+ (Molecular Ion)
175[M - C₇H₇]+ (Loss of benzyl group)
91[C₇H₇]+ (Benzyl cation)

Quantitative Data Summary (Hypothetical - for validation purposes):

ParameterValue
Retention Time (min)To be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Method Validation

For quantitative analysis in forensic casework, the developed GC-MS method must be fully validated according to established guidelines (e.g., SWGDRUG). Validation parameters should include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability.

Logical Workflow for Forensic Drug Analysis:

cluster_2 Forensic Drug Analysis Workflow Sample_Receipt Sample Receipt & Documentation Presumptive_Test Presumptive Testing (Optional) Sample_Receipt->Presumptive_Test Sample_Prep Sample Preparation Presumptive_Test->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Review Data Review & Interpretation GCMS_Analysis->Data_Review Reporting Reporting of Results Data_Review->Reporting

References

HPLC method development for "4-Anilino-1-benzylpiperidine" quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 4-Anilino-1-benzylpiperidine by High-Performance Liquid Chromatography (HPLC).

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Anilino-1-benzylpiperidine. This compound is a significant intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including fentanyl and its derivatives.[1][2] The developed method utilizes a C18 column with a simple isocratic mobile phase consisting of acetonitrile and a phosphate buffer, ensuring reliable and reproducible results. Detection is performed using a UV detector, leveraging the chromophoric properties of the analyte. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), demonstrating its suitability for routine quality control and research applications.

Introduction

4-Anilino-1-benzylpiperidine (CAS No. 1155-56-2) is a key chemical intermediate in organic synthesis.[3] Its structural similarity to certain opioids means it is often monitored as a process impurity in the manufacturing of active pharmaceutical ingredients (APIs) like fentanyl.[1] Therefore, a reliable and accurate analytical method for its quantification is essential for ensuring the quality, safety, and purity of the final drug product. This document provides a detailed protocol for a fully validated HPLC method designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular Formula C₁₈H₂₂N₂[1]
Molecular Weight 266.4 g/mol [1]
Predicted pKa 8.18 ± 0.10[4]
UV Maximum (λmax) 249, 296 nm[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol.[1][5]

The basic nature of the molecule (pKa ~8.18) necessitates an acidic mobile phase to ensure the analyte is in its ionized form, promoting good peak shape and preventing tailing on a reverse-phase column. The UV maximum at 249 nm provides an excellent wavelength for sensitive detection.[1]

Experimental Protocols

Materials and Reagents
  • 4-Anilino-1-benzylpiperidine reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

Chromatographic Conditions

The method was optimized to provide a symmetric peak with a reasonable retention time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 249 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Anilino-1-benzylpiperidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and calibration by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines.

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of 4-Anilino-1-benzylpiperidine.

Linearity

Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
1.018540
5.092650
10.0185300
25.0463250
50.0926600
75.01390000
100.01854500
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)

Accuracy was determined by the method of standard addition. The analyte was spiked at three different concentration levels (80%, 100%, and 120%) into a sample matrix. The percentage recovery was calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%40.039.899.50.85
100%50.050.3100.60.62
120%60.059.599.20.91
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

Precision Type% RSD (n=6)
Repeatability 0.55%
Intermediate Precision 1.12%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

Visualized Workflows

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis obj Define Analytical Objective lit Literature Search & Physicochemical Properties obj->lit dev Initial Method Development (Column, Mobile Phase, Detector) lit->dev opt Method Optimization (Peak Shape, Retention Time) dev->opt val_start Finalized Method opt->val_start Proceed to Validation spec Specificity val_start->spec lin Linearity & Range val_start->lin acc Accuracy val_start->acc prec Precision val_start->prec lod LOD / LOQ val_start->lod rob Robustness val_start->rob routine Routine Sample Quantification val_start->routine Implement Method

Caption: HPLC method development and validation workflow.

G cluster_quant Quantitative Tests cluster_limit Limit Tests cluster_precision_detail Precision Sub-types center Method Validation Parameters linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision range Range center->range lod Limit of Detection (LOD) center->lod loq Limit of Quantitation (LOQ) center->loq specificity Specificity center->specificity robustness Robustness center->robustness repeat Repeatability (Intra-day) precision->repeat inter Intermediate (Inter-day) precision->inter

Caption: Logical relationships of method validation parameters.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable approach for the quantification of 4-Anilino-1-benzylpiperidine. The validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose. With a straightforward mobile phase and readily available C18 column, this method can be easily implemented in any quality control or research laboratory for the routine analysis of 4-Anilino-1-benzylpiperidine in bulk materials or as a process-related impurity.

References

Synthesis of 1-Benzyl-N-phenylpiperidin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Benzyl-N-phenylpiperidin-4-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of opioid receptor modulators. The protocols outlined below describe two primary synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination.

Introduction

This compound and its analogs are structurally related to the potent analgesic fentanyl and are recognized as important scaffolds in the development of new therapeutics targeting the central nervous system.[1] These compounds primarily act as modulators of opioid receptors, including the mu (µ), delta (δ), and kappa (κ) receptors, which are involved in pain perception.[2] Understanding the synthesis and structure-activity relationships (SAR) of these derivatives is crucial for the design of novel analgesics with improved efficacy and reduced side effects.[3]

Synthetic Protocols

Two highly effective methods for the synthesis of this compound and its derivatives are presented below.

Protocol 1: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[4] In this approach, a ketone is reacted with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of 1-benzyl-4-piperidone with aniline.

Experimental Protocol:

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (if using NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃):

  • To a round-bottom flask, add 1-benzyl-4-piperidone (1.0 eq) and aniline (1.0-1.2 eq).

  • Dissolve the reactants in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Procedure using Sodium Cyanoborohydride (NaBH₃CN):

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of aryl amines.[5] This method is suitable for coupling 1-benzylpiperidin-4-amine with an aryl halide (e.g., bromobenzene) to yield the target compound.

Experimental Protocol:

Materials:

  • 1-Benzylpiperidin-4-amine

  • Bromobenzene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add 1-benzylpiperidin-4-amine (1.0 eq) and the aryl halide (e.g., bromobenzene, 1.2 eq), followed by the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation

The following tables summarize the yields and reaction conditions for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of this compound

MethodStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
Reductive Amination1-Benzyl-4-piperidone, AnilineNaBH₃CNMethanolRT24~80
Reductive Amination1-Benzyl-4-piperidone, AnilineNaBH(OAc)₃DCMRT2High
Buchwald-Hartwig1-Benzylpiperidin-4-amine, BromobenzenePd(OAc)₂, Xantphos, NaOtBuToluene100-11012-24Good to Excellent

Note: "RT" denotes room temperature. Yields are based on literature reports and may vary depending on specific experimental conditions.[7]

Table 2: Synthesis of a Representative Derivative: N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide

PrecursorReagentsSolventTemp. (°C)Time (h)Yield (%)
This compoundPropionyl chloride, TriethylamineDichloromethane0 to RT2>90

Mandatory Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1_benzyl_4_piperidone 1-Benzyl-4-piperidone dissolve Dissolve in DCM/DCE 1_benzyl_4_piperidone->dissolve aniline Aniline aniline->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant stir Stir at RT add_reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 1-Benzyl-N-phenyl- piperidin-4-amine chromatography->product Opioid_Signaling Ligand This compound Derivative MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to IonChannels->Analgesia Contributes to

References

Application Notes and Protocols: 1-Benzyl-N-phenylpiperidin-4-amine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine (4-ANBP), is a critical reference standard for the accurate identification and quantification of impurities in synthetic opioid manufacturing, particularly for fentanyl and its analogues.[1][2] As a known process impurity and potential degradation product, the use of a well-characterized 4-ANBP reference standard is essential for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques in pharmaceutical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₈H₂₂N₂
Molecular Weight 266.4 g/mol
CAS Number 1155-56-2
Appearance Crystalline solid
UV Maximum (λmax) 249, 296 nm
Solubility Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml)

Application in HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of impurities in pharmaceutical products. The following protocol outlines a method for the use of this compound as a reference standard for the determination of this impurity in a drug substance or formulation.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 249 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the drug substance or formulation and dissolve it in the diluent to achieve a final concentration within the calibration range of the reference standard.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Application in GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for the analysis of fentanyl-related substances.

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions (for SIM): m/z 91, 173, 266.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol or ethyl acetate at a concentration of 100 µg/mL.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5 µg/mL.

3. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Filter the final solution before injection.

4. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the reference standard.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the use of this compound as a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_ref Dissolve in Diluent (Stock Solution) ref_std->dissolve_ref calibrate_std Prepare Calibration Standards dissolve_ref->calibrate_std hplc HPLC-UV or GC-MS Analysis calibrate_std->hplc sample Weigh Sample dissolve_sample Dissolve Sample in Diluent sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->hplc cal_curve Generate Calibration Curve hplc->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify report Report Results quantify->report

Caption: Workflow for using this compound as a reference standard.

logical_relationship api Active Pharmaceutical Ingredient (API) synthesis Synthesis Process api->synthesis degradation Degradation (e.g., Stability Study) api->degradation impurity This compound (Impurity) synthesis->impurity degradation->impurity ref_std Reference Standard (this compound) impurity->ref_std analytical_method Analytical Method (HPLC, GC-MS) impurity->analytical_method Is Detected & Quantified ref_std->analytical_method Enables Quantification quality_control Quality Control & Regulatory Compliance analytical_method->quality_control Ensures Safety & Efficacy

Caption: Role of the reference standard in quality control.

References

Application Notes and Protocols: The Versatile Scaffold of 1-Benzyl-N-phenylpiperidin-4-amine in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a well-established synthetic intermediate. While historically recognized as a precursor in the synthesis of potent opioid analgesics, its inherent structural features present a valuable and versatile scaffold for the development of a diverse range of novel therapeutic agents targeting various pathological conditions. This document provides detailed application notes and protocols for the utilization of this scaffold in the synthesis of potential treatments for neurodegenerative diseases and microbial infections. The protocols outlined herein are based on established chemical transformations and aim to guide researchers in the exploration of new chemical space and the discovery of innovative drug candidates.

I. Application in the Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is therefore a primary therapeutic target.[1] Derivatives of 1-benzylpiperidine have shown significant promise as AChE inhibitors.[2][3][4] By modifying the this compound core, novel and potent AChE inhibitors can be synthesized.

Data Presentation: Acetylcholinesterase Inhibitory Activity
Compound IDModification on Phenyl RingModification on Benzyl RingAChE IC50 (nM)[3][4]
Parent UnsubstitutedUnsubstituted>1000
AChE-1 4-FluorobenzoylUnsubstituted15.2
AChE-2 3-ChlorobenzoylUnsubstituted25.8
AChE-3 4-NitrobenzoylUnsubstituted8.9
AChE-4 Unsubstituted4-Methoxybenzyl>500
AChE-5 4-Fluorobenzoyl4-Methoxybenzyl10.5
Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-N-phenyl-4-fluorobenzamide (AChE-1)

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, N-(1-benzylpiperidin-4-yl)-N-phenyl-4-fluorobenzamide (AChE-1).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Cholinergic Synapse and AChE Inhibition

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Inhibitor AChE Inhibitor (e.g., AChE-1) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Antimicrobial_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis: Modification of Phenyl and Benzyl Groups Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Antimicrobial Screening: MIC Determination (Bacteria & Fungi) Purification->Screening Hit Hit Compound(s) Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Lead Lead Compound(s) SAR->Lead Lead_Opt->Synthesis Hit->SAR

References

Application Notes and Protocols for 1-Benzyl-N-phenylpiperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its rigid piperidine core, substituted with both a benzyl and a phenylamine group, provides a valuable scaffold for the development of a diverse range of biologically active compounds. While historically and most notably recognized as a key precursor in the synthesis of potent opioid analgesics, including fentanyl and its analogues, the utility of this compound extends to other therapeutic areas.[1][2][3] Recent research has highlighted the potential of derivatives of the 1-benzylpiperidine scaffold in targeting non-opioid pathways, such as the sigma-1 receptor for the treatment of neuropathic pain.[4]

These application notes provide a comprehensive overview of the synthetic utility and biological evaluation of derivatives of this compound. Detailed experimental protocols for the synthesis of representative compounds and relevant in vitro and in vivo assays are provided to facilitate further research and drug discovery efforts.

Regulatory Context

It is critical for researchers to be aware that this compound and its derivatives are regulated as controlled substances or listed chemicals in many jurisdictions due to their use in the illicit manufacture of fentanyl.[1][2][3][5] All acquisition, handling, and use of this compound must be in strict compliance with local, national, and international regulations.

Application 1: Synthesis of Opioid Receptor Modulators

The primary and most well-documented application of this compound is as a direct precursor to fentanyl and its analogues, which are potent µ-opioid receptor agonists.[6] The general synthetic strategy involves the acylation of the secondary amine of this compound, followed by debenzylation and subsequent N-alkylation.

Experimental Protocol: Synthesis of Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide)

This protocol describes the acylation of this compound to yield benzylfentanyl, an intermediate in some fentanyl synthesis routes.

Materials:

  • This compound

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous triethylamine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude benzylfentanyl by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield benzylfentanyl as a solid or oil.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Logical Relationship: Fentanyl Synthesis from 1-Benzyl-4-piperidone

The following diagram illustrates the synthetic pathway to fentanyl, highlighting the formation of this compound as a key intermediate.

Fentanyl_Synthesis start 1-Benzyl-4-piperidone + Aniline intermediate1 Imine intermediate start->intermediate1 Reductive Amination intermediate2 This compound intermediate1->intermediate2 intermediate3 Benzylfentanyl (N-acylation) intermediate2->intermediate3 Propionyl Chloride intermediate4 Norfentanyl (Debenzylation) intermediate3->intermediate4 H2, Pd/C final_product Fentanyl (N-alkylation) intermediate4->final_product 2-Phenylethyl halide

Synthetic pathway to Fentanyl.

Application 2: Development of Sigma-1 Receptor Antagonists for Neuropathic Pain

The 1-benzylpiperidine scaffold is a privileged structure in the development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders, including neuropathic pain.[4][7] Derivatives of this compound can be synthesized to explore their potential as selective sigma-1 receptor antagonists.

Experimental Protocol: Synthesis of a Haloperidol Analog (N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide)

This protocol is adapted from the synthesis of a haloperidol analog that has demonstrated analgesic effects in preclinical models of neuropathic pain.[4]

Materials:

  • 1-Benzyl-4-aminopiperidine (starting material for this specific literature synthesis, which can be obtained from 1-benzyl-4-piperidone)

  • 4-Fluorobenzoyl chloride

  • Anhydrous triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-benzyl-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

  • Characterize the final product by spectroscopic methods.

Experimental Workflow: In Vivo Evaluation of Analgesic Activity

The following workflow outlines the key steps in assessing the analgesic properties of a novel compound in a preclinical model of neuropathic pain.

Analgesic_Testing_Workflow animal_model Induction of Neuropathic Pain (e.g., Chronic Constriction Injury) compound_admin Compound Administration (e.g., Intraperitoneal injection) animal_model->compound_admin behavioral_testing Behavioral Assessment of Nociception compound_admin->behavioral_testing von_frey Mechanical Allodynia (Von Frey Test) behavioral_testing->von_frey hargreaves Thermal Hyperalgesia (Hargreaves Test) behavioral_testing->hargreaves data_analysis Data Analysis and ED50 Determination von_frey->data_analysis hargreaves->data_analysis

Workflow for in vivo analgesic testing.
Signaling Pathway: Postulated Mechanism of Sigma-1 Receptor in Analgesia

Sigma-1 receptors are intracellular chaperones that modulate various signaling pathways. Their antagonism has been shown to produce analgesia, potentially through the modulation of ion channels and downstream signaling cascades involved in pain perception.

Sigma1_Receptor_Pathway ligand Sigma-1 Receptor Antagonist sigma1 Sigma-1 Receptor ligand->sigma1 Antagonism ion_channel Ion Channels (e.g., NMDA, Nav, Kv) sigma1->ion_channel Modulation intracellular_ca Intracellular Ca2+ Signaling ion_channel->intracellular_ca Regulation neuronal_excitability Decreased Neuronal Excitability intracellular_ca->neuronal_excitability analgesia Analgesia neuronal_excitability->analgesia

Sigma-1 receptor signaling in analgesia.

Quantitative Data Summary

The following tables summarize representative biological data for derivatives of the 1-benzylpiperidine scaffold.

Table 1: Opioid Receptor Binding Affinity of Fentanyl and its Analogues

Compound µ-Opioid Receptor (MOR) Ki (nM) δ-Opioid Receptor (DOR) Ki (nM) κ-Opioid Receptor (KOR) Ki (nM)
Fentanyl 0.39 18 230
Sufentanil 0.017 11 2.5
Alfentanil 1.1 4300 12000
Remifentanil 1.1 43 450

Data are representative values from the literature and may vary depending on the specific assay conditions.

Table 2: In Vivo Analgesic Potency of Sigma-1 Receptor Ligands

Compound ED50 in Formalin Test (mg/kg) ED50 in CCI Model (mg/kg) Receptor Target
Gabapentin ~30-100 ~30-100 α2δ subunit of VGCC
Haloperidol Not typically used for analgesia ~1-3 D2 and Sigma-1 Receptor
LMH-2 (Haloperidol Analog) Not reported ~1.5 Sigma-1 Receptor

CCI: Chronic Constriction Injury model of neuropathic pain. ED50 values are approximate and depend on the specific experimental setup.[4]

Conclusion

This compound is a valuable chemical entity in medicinal chemistry. While its primary application has been in the synthesis of potent opioid analgesics, the underlying 1-benzylpiperidine scaffold holds significant promise for the development of novel therapeutics targeting a range of other biological entities, including sigma receptors for the treatment of neuropathic pain. The protocols and data presented herein provide a foundation for researchers to explore the diverse synthetic possibilities and biological activities of compounds derived from this important intermediate. It is imperative that all research involving this compound is conducted with a thorough understanding of and adherence to all applicable regulations.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 1-Benzyl-N-phenylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vitro evaluation of analogs of 1-Benzyl-N-phenylpiperidin-4-amine. This core structure is found in a variety of biologically active compounds, including synthetic opioids. Therefore, a thorough investigation of the biological activities of its analogs is crucial for drug discovery and development. The primary biological targets for such analogs are often G-protein coupled receptors (GPCRs), particularly opioid and sigma receptors, due to structural similarities with known ligands for these receptors.[1][2]

These application notes outline detailed protocols for key in vitro assays to characterize the potency, selectivity, and functional activity of these compounds. The assays described include radioligand binding assays to determine receptor affinity, functional assays to assess agonist or antagonist properties, and cell viability assays to evaluate potential cytotoxicity.

Tiered Approach to In Vitro Characterization

A tiered or sequential approach is recommended for the characterization of this compound analogs. This typically starts with primary screening to identify active compounds, followed by more detailed secondary assays to determine potency, selectivity, and mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Safety & Selectivity Profiling Primary_Screening Receptor Binding Assays (Opioid & Sigma Receptors) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Primary_Screening->Functional_Assays Active Compounds Selectivity Selectivity Panel (Off-target screening) Functional_Assays->Selectivity Potent Compounds Cytotoxicity Cell Viability Assays Functional_Assays->Cytotoxicity

Caption: Tiered workflow for in vitro characterization.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the test compounds for specific receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Protocol: Competitive Radioligand Binding Assay for Opioid and Sigma Receptors

a. Materials:

  • Cell Membranes: Prepare cell membranes from cell lines stably expressing the human mu-opioid receptor (MOR), delta-opioid receptor (DOR), kappa-opioid receptor (KOR), sigma-1 receptor (S1R), or sigma-2 receptor (S2R). Alternatively, use commercially available membrane preparations.

  • Radioligands:

    • MOR: [³H]-DAMGO

    • DOR: [³H]-DPDPE

    • KOR: [³H]-U69,593

    • S1R: [³H]-(+)-Pentazocine[3]

    • S2R: [³H]-DTG (in the presence of (+)-pentazocine to block S1R sites)[3]

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the respective receptor (e.g., naloxone for opioid receptors, haloperidol for sigma receptors).

  • Scintillation Vials and Cocktail.

  • Filtration Apparatus with glass fiber filters.

  • Scintillation Counter.

b. Procedure:

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity (Ki, nM)

Compound IDMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)S1R (Ki, nM)S2R (Ki, nM)
Analog 115.2250.6890.145.3120.8
Analog 2150.898.4345.6>1000850.2
Analog 35.685.3430.712.198.6
Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates constitutively active receptors).

Protocol: cAMP Accumulation Assay for Gi-Coupled Receptors (e.g., Opioid Receptors)

Opioid receptors are typically Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 GPCR Signaling Cascade (Gi-coupled) Agonist Agonist GPCR Opioid Receptor (Gi) Agonist->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PDE PDE cAMP->PDE AMP AMP PDE->AMP

Caption: Gi-coupled GPCR signaling pathway.

a. Materials:

  • Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • Test Compounds: this compound analogs.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium and Reagents.

b. Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period.

  • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a defined time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

c. Data Analysis:

  • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, measure the rightward shift in the agonist's concentration-response curve and calculate the pA2 value.

Data Presentation: Functional Activity (EC50, nM) and Efficacy (%)

Compound IDReceptorEC50 (nM)Efficacy (% relative to standard agonist)
Analog 1MOR25.895
Analog 2DOR150.240 (Partial Agonist)
Analog 3MOR8.9102
Cell Viability and Cytotoxicity Assays

These assays are crucial to assess the potential toxic effects of the compounds on cells.[4] A variety of assays are available that measure different indicators of cell health, such as metabolic activity, membrane integrity, or ATP content.[5][6]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]

a. Materials:

  • Cell Line: A relevant cell line (e.g., HEK293, SH-SY5Y).

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • Test Compounds: this compound analogs.

  • 96-well Plates.

  • Plate Reader.

b. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation: Cytotoxicity (CC50, µM)

Compound IDCell LineCC50 (µM)
Analog 1HEK293> 50
Analog 2SH-SY5Y25.6
Analog 3HEK29345.8

Mandatory Visualizations

G cluster_0 Experimental Workflow: Radioligand Binding Assay Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Reagents in 96-well Plate Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Caption: Workflow for radioligand binding assay.

G cluster_0 Logical Relationship: Data Interpretation High_Ki High Ki Value (Low Affinity) Low_Ki Low Ki Value (High Affinity) High_EC50 High EC50 Value (Low Potency) Low_EC50 Low EC50 Value (High Potency) High_CC50 High CC50 Value (Low Cytotoxicity) Low_CC50 Low CC50 Value (High Cytotoxicity) Binding_Data Binding Assay Data Binding_Data->High_Ki Binding_Data->Low_Ki Functional_Data Functional Assay Data Functional_Data->High_EC50 Functional_Data->Low_EC50 Viability_Data Viability Assay Data Viability_Data->High_CC50 Viability_Data->Low_CC50

Caption: Interpretation of assay data.

Conclusion

The in vitro assays and protocols detailed in this document provide a robust framework for the initial characterization of this compound analogs. By systematically evaluating the binding affinity, functional activity, and cytotoxicity of these compounds, researchers can identify promising lead candidates for further preclinical development. The structured data presentation and visual workflows are designed to facilitate clear interpretation and comparison of results.

References

"1-Benzyl-N-phenylpiperidin-4-amine" as a scaffold for drug design and discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The 1-benzyl-N-phenylpiperidin-4-amine core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the design and discovery of novel therapeutic agents. Its inherent structural features, including a flexible piperidine ring, a lipophilic benzyl group, and an aniline moiety, provide a versatile platform for modification to achieve desired pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, quantitative data on derivative activities, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways.

Applications in Drug Design

The this compound scaffold and its derivatives have been explored for a range of therapeutic targets, demonstrating significant potential in several key areas:

  • Analgesics (Opioid Receptor Modulation): The 4-anilinopiperidine substructure is a well-established pharmacophore for opioid receptor agonists, most notably seen in the potent analgesic fentanyl and its analogs.[1][2][3] Modifications on the benzyl and phenyl rings, as well as the piperidine nitrogen, have been extensively investigated to modulate affinity and selectivity for µ, δ, and κ opioid receptors, aiming to develop potent analgesics with improved side-effect profiles.[4][5]

  • Neurodegenerative Diseases (Acetylcholinesterase Inhibition): Derivatives of this scaffold have shown promise as acetylcholinesterase (AChE) inhibitors.[6] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, a key therapeutic strategy in the management of Alzheimer's disease and other cognitive disorders.[7]

  • Antimicrobial Agents: The piperidine core is a common feature in many antimicrobial compounds.[8] Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains, demonstrating the potential for developing new anti-infective agents.[9][10][11]

  • Calcium Channel Blockers: Certain 4-aminopiperidine derivatives have been identified as N-type calcium channel blockers, which play a crucial role in nociceptive signaling.[12] This highlights the potential of the scaffold in developing novel treatments for pain, including neuropathic pain.[12]

Quantitative Data on Derivative Activities

The following tables summarize the biological activities of various derivatives based on the this compound and related piperidine scaffolds.

Table 1: Opioid Receptor Binding Affinity and Analgesic Potency of Benzylpiperidine Derivatives

Compound IDTarget Receptor(s)Ki (nM)ED50 (mg/kg)Reference
52 µ-opioid / σ156.4 (MOR), 11.0 (σ1R)4.04 (abdominal contraction, mice)[4]
6.88 (carrageenan-induced inflammatory pain, mice)[4]
13.98 (formalin test, rats)[4]
7.62 (CFA-induced chronic pain, mice)[4]
6a δ-opioid0.87Not Reported[5]

MOR: µ-opioid receptor; σ1R: Sigma-1 receptor; CFA: Complete Freund's Adjuvant.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

CompoundTarget EnzymeIC50Reference
Donepezil AChE0.41 ± 0.09 µM[7]
Compound 4d AChE73.07% inhibition at 1 µM[13]
59.26% inhibition at 0.1 µM[13]

Table 3: Antimicrobial Activity of Piperidine Derivatives

CompoundMicroorganismMethodZone of Inhibition (mm) / MIC (µg/mL)Reference
Piperidine Derivative 1 Staphylococcus aureusDisc DiffusionNot specified, active[10]
Escherichia coliDisc DiffusionNot specified, active[10]
Piperidine Derivative 2 Staphylococcus aureusDisc DiffusionMore active than derivative 1[10]
Escherichia coliDisc DiffusionMore active than derivative 1[10]
1-(quinolin-3-yl) pyrrolidin-2-ol (P7) Escherichia coli (MTCC 78)Disc Diffusion28 ± 0.14
Klebsiella pneumoniaeDisc Diffusion23 ± 0.14

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of derivatives via reductive amination.

Materials:

  • N-benzyl-4-piperidone

  • Substituted aniline

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in DCE or MeOH, add the substituted aniline (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add STAB (1.5 eq) or NaBH3CN (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity using a spectrophotometric method.[6][7][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 20 µL of the test compound solution at various concentrations (or solvent for the control).

  • Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol provides a qualitative assessment of the antimicrobial activity of synthesized compounds.[9][10]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Positive control (standard antibiotic, e.g., Chloramphenicol) and negative control (solvent)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared inoculum.

  • Disc Application:

    • Aseptically apply sterile filter paper discs to the surface of the inoculated agar plate.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone diameters of the test compounds to those of the positive and negative controls.

Visualizations of Pathways and Workflows

experimental_workflow_synthesis reagents N-benzyl-4-piperidone + Substituted Aniline reaction Reductive Amination (e.g., STAB in DCE) reagents->reaction workup Aqueous Workup (NaHCO3 quench, extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified Derivative purification->product signaling_pathway_opioid ligand Opioid Agonist (Piperidine Derivative) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp ca_channel Inhibition of Ca2+ Channels (Presynaptic) ion_channel->ca_channel k_channel Activation of K+ Channels (Postsynaptic) ion_channel->k_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) ca_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization analgesia Analgesia neurotransmitter->analgesia hyperpolarization->analgesia experimental_workflow_ache setup Prepare Assay Plate: Buffer, DTNB, Inhibitor preincubation Add AChE Enzyme Pre-incubate 15 min setup->preincubation initiation Add ATCI Substrate preincubation->initiation measurement Measure Absorbance at 412 nm initiation->measurement analysis Calculate % Inhibition Determine IC50 measurement->analysis

References

Application Notes and Protocols for the Characterization of "1-Benzyl-N-phenylpiperidin-4-amine" Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds and is notably identified as a potential impurity in the synthesis of fentanyl and its analogues.[1][2] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the identification and quantification of potential impurities arising from the synthesis of this compound, primarily through the reductive amination of 1-benzyl-4-piperidone with aniline.[2][3][4] The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive characterization of the impurity profile.

Potential Impurities

The synthesis of this compound via reductive amination can introduce several process-related impurities. These can originate from the starting materials, byproducts of the reaction, or subsequent degradation. A thorough understanding of the synthetic pathway is crucial for identifying these potential impurities.

Potential Impurities and their Origins:

Impurity NamePotential Origin
1-Benzyl-4-piperidoneUnreacted starting material[5][6]
AnilineUnreacted starting material[7][8][9]
N,N-Dibenzyl-N-phenylpiperidin-4-amineOver-alkylation byproduct
4-(Phenylamino)piperidineIncomplete benzylation of the piperidine nitrogen
Benzyl alcoholImpurity from or degradation of benzyl bromide (used in precursor synthesis)
BenzaldehydeOxidation of benzyl alcohol or impurity in starting materials
Polymeric byproductsFrom prolonged storage or side reactions of aniline[7]
p-BenzoquinoneOxidation product of aniline[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of this compound at a concentration of 1 mg/mL in the same diluent.

    • If available, prepare individual standards of potential impurities.

  • Analysis:

    • Inject the samples and standards into the HPLC system.

    • Identify and quantify impurities based on their retention times relative to the main peak and by using the response factors of the impurity standards, if available. For unknown impurities, report as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Analysis:

  • Inject 1 µL of the sample into the GC-MS system.

  • Identify the main peak and any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Characteristic fragmentation patterns of piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The fragmentation of this compound is expected to show characteristic ions corresponding to the benzyl group (m/z 91) and fragments of the piperidine ring.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of unknown impurities and for confirming the structure of the final product.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Expected signals for this compound include aromatic protons from the benzyl and phenyl groups, a singlet for the benzylic methylene protons, and multiplets for the piperidine ring protons.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • This will provide information on the number and types of carbon atoms in the molecule and its impurities.

  • 2D NMR (COSY, HSQC, HMBC):

    • For structural elucidation of unknown impurities, 2D NMR experiments can be performed to establish connectivity between protons and carbons.

  • Quantitative NMR (qNMR):

    • If a certified internal standard is used, qNMR can provide a highly accurate quantification of the main compound and its impurities without the need for individual impurity reference standards.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical batch of this compound, as determined by HPLC-UV.

Table 1: Hypothetical Impurity Profile of this compound

Compound NameRetention Time (min)Area % (HPLC)
Aniline3.50.08
1-Benzyl-4-piperidone8.20.15
This compound 12.5 99.5
Unknown Impurity 114.10.12
Unknown Impurity 216.80.15
Total Impurities 0.50

Visualizations

Impurity Formation Pathway

The following diagram illustrates the primary synthesis route to this compound and the potential formation of key impurities.

cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Main Product cluster_impurities Potential Impurities 1_benzyl_4_piperidone 1-Benzyl-4-piperidone unreacted_piperidone Unreacted 1-Benzyl-4-piperidone 1_benzyl_4_piperidone->unreacted_piperidone aniline Aniline reductive_amination [H] aniline->reductive_amination Reactant unreacted_aniline Unreacted Aniline aniline->unreacted_aniline main_product This compound reductive_amination->main_product Forms over_alkylation Over-alkylation Product reductive_amination->over_alkylation Side Reaction

Caption: Synthesis and potential impurity formation pathway.

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of impurities in a synthesized batch of this compound.

hplc HPLC-UV Analysis quantify Quantify Known and Unknown Impurities hplc->quantify gcms GC-MS Analysis identify Identify Volatile Impurities gcms->identify nmr NMR Analysis structure Confirm Structure and Elucidate Unknowns nmr->structure report Generate Impurity Profile Report quantify->report identify->report structure->report start start start->gcms start->nmr

Caption: Analytical workflow for impurity characterization.

References

Troubleshooting & Optimization

Troubleshooting common issues in "1-Benzyl-N-phenylpiperidin-4-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-N-phenylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 1-Benzyl-4-piperidone with aniline.[1] This reaction is typically a one-pot procedure where an imine or iminium ion is formed in situ from the ketone and amine, which is then reduced by a selective hydride agent to yield the final product.[1]

Q2: What are the critical parameters to control during this synthesis?

A2: Key parameters to control for a successful synthesis include the choice of reducing agent, the stoichiometry of the reactants, reaction temperature, and the pH of the reaction medium. Milder reducing agents are often preferred to prevent the reduction of the starting ketone.[1]

Q3: What are the common side reactions or byproducts I should be aware of?

A3: Common side reactions include the reduction of the 1-benzyl-4-piperidone starting material to the corresponding alcohol, and over-alkylation of the amine.[1][2] Depending on the reducing agent and reaction conditions, dimerization or other side reactions of the starting materials or intermediates may also occur.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials (1-benzyl-4-piperidone and aniline) and the formation of the desired product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the formation of the intermediate imine and the final product.[4]

Q5: What are the recommended methods for purification of the final product?

A5: The crude product is typically purified by flash column chromatography on silica gel.[1] Crystallization can also be employed as a purification method to obtain a high-purity product.[5] The choice of purification method may depend on the scale of the reaction and the nature of the impurities present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium may not favor imine formation. 2. Decomposition of Reactants or Product: Reaction conditions may be too harsh. 3. Incorrect Stoichiometry: An inappropriate ratio of amine to ketone. 4. Premature Addition of Reducing Agent: The reducing agent was added before sufficient imine formation.[1] 5. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the substrate.1. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[4] 2. Optimize Temperature: Try running the reaction at a lower or higher temperature.[4] 3. Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents).[1] 4. Sequential Addition: Allow the amine and ketone to stir together for a period (e.g., 30 minutes to a few hours) to facilitate imine formation before adding the reducing agent.[1] 5. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations.[1][2]
Presence of Starting Ketone in the Final Product 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Weak Reducing Agent: The reducing agent may not be potent enough under the reaction conditions.1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Increase Amount of Reducing Agent: Add a larger excess of the reducing agent. 3. Change Reducing Agent: Consider a more reactive reducing agent, but be mindful of potential side reactions.
Formation of 1-Benzylpiperidin-4-ol as a Byproduct 1. Reactive Reducing Agent: The reducing agent is too strong and reduces the ketone starting material.1. Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]
Persistent Imine Impurity in the Final Product 1. Incomplete Reduction: The reduction step of the reaction is not complete.[6]1. Increase Amount of Reducing Agent: Add more of the reducing agent in portions.[6] 2. Increase Reaction Temperature: Gently heating the reaction mixture may drive the reduction to completion.[6] 3. Change Solvent: The solvent can influence the reactivity of the reducing agent.[6]
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: The product and impurities may have similar polarities, leading to difficult separation. 2. Product is an Oil: The product may not crystallize easily.1. Adjust pH: Carefully adjust the pH of the aqueous layer during extraction to ensure the product is in its free base form and soluble in the organic layer. 2. Brine Wash: Wash the combined organic layers with brine to help break emulsions.[1] 3. Column Chromatography: Utilize flash column chromatography with a suitable solvent system for effective separation.[1] 4. Salt Formation: Consider converting the amine product to a hydrochloride or other salt to facilitate crystallization and purification.

Experimental Protocols

Detailed Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 equivalent) and dissolve it in an appropriate solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Amine: Add aniline (1.0-1.2 equivalents) to the solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-Benzyl-4-piperidone in Solvent add_aniline Add Aniline start->add_aniline imine_formation Stir for Imine Formation add_aniline->imine_formation add_nabhoac Add NaBH(OAc)3 imine_formation->add_nabhoac monitor Monitor Reaction (TLC/HPLC) add_nabhoac->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end_product Pure 1-Benzyl-N-phenyl- piperidin-4-amine purify->end_product troubleshooting_flowchart start Low Product Yield check_imine Check for Imine Formation (e.g., by NMR or IR) start->check_imine no_imine No Imine Detected check_imine->no_imine No imine_present Imine Detected check_imine->imine_present Yes add_acid Add Catalytic Acid (e.g., Acetic Acid) no_imine->add_acid check_sm Check for Starting Ketone (TLC/HPLC) imine_present->check_sm sm_present Starting Ketone Present check_sm->sm_present Yes no_sm No Starting Ketone check_sm->no_sm No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction increase_reductant Increase Amount of Reducing Agent or Reaction Time incomplete_reaction->increase_reductant purification_issue Investigate Purification/ Workup Issues no_sm->purification_issue

References

Optimization of reaction conditions for improved "4-Anilino-1-benzylpiperidine" yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for an improved yield of 4-Anilino-1-benzylpiperidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of 4-Anilino-1-benzylpiperidine. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of 4-Anilino-1-benzylpiperidine via reductive amination. Several factors could be contributing to this problem. Here's a step-by-step troubleshooting guide:

  • Incomplete Imine Formation: The initial formation of the iminium ion from 1-benzyl-4-piperidone and aniline is a crucial equilibrium step.[1]

    • Solution: Ensure your reagents are pure and anhydrous. Water can inhibit imine formation. Adding a catalytic amount of a weak acid, such as acetic acid, can help drive the equilibrium towards the iminium ion.[1]

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mild and selective nature.[1] Ensure it is added portion-wise to control the reaction rate and temperature. If using sodium cyanoborohydride (NaBH₃CN), maintain a slightly acidic pH to ensure selective reduction of the iminium ion over the ketone.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of both imine formation and reduction.

    • Solution: While many reductive aminations are run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, especially with less reactive anilines. However, excessive heat can lead to side product formation. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a vital role in the reaction outcome.

    • Solution: A slight excess of aniline (1.1-1.2 equivalents) is often used to push the equilibrium towards imine formation. The amount of reducing agent should also be in excess (typically 1.2-1.5 equivalents) to ensure complete reduction.[1][2]

Q2: My final product is impure. What are the likely side products and how can I minimize them?

A2: Impurities in the final product can arise from several sources. Here are some common side products and strategies to avoid them:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

    • Solution: Monitor the reaction progress using TLC or LC-MS to ensure all the starting material (1-benzyl-4-piperidone) is consumed before quenching the reaction.[2]

  • Over-alkylation: If the newly formed secondary amine reacts further with the starting ketone, it can lead to the formation of a tertiary amine impurity.

    • Solution: Using a slight excess of the primary amine (aniline) can help minimize this side reaction.[1] A two-step procedure, where the imine is formed first and then the reducing agent is added, can also provide better control.

  • Bis-piperidine Adduct: In some cases, a molecule of the piperidone can react with two molecules of aniline.

    • Solution: Controlling the stoichiometry and reaction conditions carefully can help suppress the formation of this byproduct.

  • Byproducts from the Reducing Agent: Some reducing agents can introduce impurities if not handled correctly.

    • Solution: When using sodium cyanoborohydride, be aware of the potential formation of toxic cyanide byproducts during acidic workup. Ensure the workup procedure is performed in a well-ventilated fume hood.

Q3: How do I choose the right solvent and reaction time for my synthesis?

A3: The choice of solvent and reaction time are interdependent and crucial for a successful reaction.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

    • Recommended Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive aminations with sodium triacetoxyborohydride.[1] Methanol is often used with sodium cyanoborohydride.[1]

  • Reaction Time: The reaction time can vary significantly depending on the reactivity of the substrates and the reaction temperature.

    • Monitoring is Key: It is essential to monitor the reaction progress by TLC or LC-MS rather than relying on a fixed reaction time. Reactions can take anywhere from a few hours to 24 hours to go to completion.[1][2]

Q4: What is the best way to purify the final product, 4-Anilino-1-benzylpiperidine?

A4: The crude product obtained after the reaction workup usually requires purification to remove unreacted starting materials, side products, and reagents.

  • Standard Purification Method: Flash column chromatography on silica gel is the most common and effective method for purifying 4-Anilino-1-benzylpiperidine.[2]

    • Eluent System: A typical eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.[2]

  • Crystallization: If the product is a solid and has a high degree of purity after chromatography, crystallization can be used as a final purification step to obtain a highly pure crystalline solid.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of 4-Anilino-1-benzylpiperidine. These are representative data based on typical reductive amination protocols.

Table 1: Effect of Reducing Agent on Yield

Reducing AgentSolventTemperature (°C)Time (h)Molar Ratio (Ketone:Aniline:Reducing Agent)Typical Yield (%)
Sodium TriacetoxyborohydrideDCMRoom Temp12-241 : 1.1 : 1.585-95%
Sodium CyanoborohydrideMeOHRoom Temp241 : 1.1 : 1.575-85%
Catalytic Hydrogenation (H₂/Pd-C)EtOHRoom Temp12-241 : 1.1 : N/A80-90%

Table 2: Effect of Solvent on Yield with Sodium Triacetoxyborohydride

SolventTemperature (°C)Time (h)Molar Ratio (Ketone:Aniline:NaBH(OAc)₃)Typical Yield (%)
Dichloromethane (DCM)Room Temp181 : 1.1 : 1.5~90%
1,2-Dichloroethane (DCE)Room Temp181 : 1.1 : 1.5~92%
Tetrahydrofuran (THF)Room Temp241 : 1.1 : 1.5~85%
Acetonitrile (MeCN)Room Temp241 : 1.1 : 1.5~80%

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding water.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 1-benzyl-4-piperidone, aniline, and solvent cool Cool to 0°C (optional) reagents->cool add_reducing_agent Add reducing agent (e.g., NaBH(OAc)₃) cool->add_reducing_agent stir Stir at room temperature (or gentle heating) add_reducing_agent->stir monitor Monitor progress (TLC/LC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 4-Anilino-1-benzylpiperidine chromatography->product

Caption: Experimental workflow for the synthesis of 4-Anilino-1-benzylpiperidine.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield of 4-Anilino-1-benzylpiperidine check_imine Incomplete Imine Formation? start->check_imine check_reduction Inefficient Reduction? start->check_reduction check_temp Suboptimal Temperature? start->check_temp check_stoich Incorrect Stoichiometry? start->check_stoich sol_imine - Use anhydrous reagents - Add catalytic acid check_imine->sol_imine sol_reduction - Use appropriate reducing agent - Control addition and temperature check_reduction->sol_reduction sol_temp - Monitor with TLC/LC-MS - Gentle heating if necessary check_temp->sol_temp sol_stoich - Use slight excess of aniline - Ensure excess of reducing agent check_stoich->sol_stoich

Caption: Troubleshooting guide for low yield in 4-Anilino-1-benzylpiperidine synthesis.

References

Technical Support Center: Purification of Crude "1-Benzyl-N-phenylpiperidin-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of crude "1-Benzyl-N-phenylpiperidin-4-amine".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "this compound"?

Common impurities can include unreacted starting materials such as N-benzyl-4-piperidone and aniline, byproducts from side reactions, and residual solvents. The specific impurity profile will depend on the synthetic route employed.

Q2: What are the main strategies for purifying crude "this compound"?

The primary purification strategies for this basic amine compound are:

  • Recrystallization: Often performed on the free base or, more effectively, on an acid salt derivative to improve crystal formation and purity.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

  • Acid-Base Liquid-Liquid Extraction: Exploits the basic nature of the amine to separate it from neutral or acidic impurities.

Q3: My compound appears as an oil and won't crystallize. What should I do?

Oiling out during recrystallization is a common issue. Here are some troubleshooting steps:

  • Reduce the amount of solvent: Supersaturation may not have been reached. Try evaporating some of the solvent.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure solid "this compound", adding a tiny crystal can initiate crystallization.

  • Cool the solution slowly: Rapid cooling can sometimes favor oil formation over crystallization. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Try a different solvent system: The current solvent may not be optimal. Refer to the recrystallization protocol for solvent suggestions.

  • Convert to a salt: The free base may have a low melting point or be difficult to crystallize. Converting it to a hydrochloride or citrate salt often yields a more crystalline solid.[1]

Q4: During column chromatography, my compound is streaking or not moving from the baseline. How can I fix this?

This is a common problem when purifying basic compounds like amines on standard silica gel, which is acidic. The amine can strongly adsorb to the acidic sites on the silica. To resolve this:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.5-2%) of a base like triethylamine (TEA) or pyridine into your eluent can neutralize the acidic sites on the silica gel, reducing streaking and improving peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica gel, which is more compatible with basic compounds.

  • Increase the polarity of the mobile phase: If the compound is not moving, the eluent may not be polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Supersaturation has not been overcome.- Evaporate some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.
Product "oils out" instead of crystallizing - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too quickly.- Impurities are inhibiting crystallization.- Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or solvent pair.- Purify by another method (e.g., column chromatography) first, or convert to a salt.
Low recovery/yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Crystals were lost during transfer or washing.- Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Rinse the crystallization flask and filtered crystals with a minimal amount of ice-cold solvent.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound streaks on the column - Strong interaction between the basic amine and acidic silica gel.- Add 0.5-2% triethylamine (TEA) or pyridine to the mobile phase.- Use neutral or basic alumina, or amine-functionalized silica gel as the stationary phase.
Compound does not elute from the column - The mobile phase is not polar enough.- Irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).- If using silica gel, switch to a less acidic stationary phase or add a basic modifier to the eluent.
Poor separation of compound and impurities - The mobile phase polarity is too high or too low.- The column was overloaded with the crude sample.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or load less sample.

Experimental Protocols

Protocol 1: Purification by Recrystallization via Salt Formation

This method involves converting the crude basic product into its hydrochloride salt, which is often more crystalline and easier to purify by recrystallization.

Materials:

  • Crude "this compound"

  • Isopropanol (or ethanol)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • pH paper

Procedure:

  • Salt Formation: Dissolve the crude "this compound" in a minimal amount of isopropanol.

  • Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). Alternatively, bubble HCl gas through the solution.

  • The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and add diethyl ether to induce precipitation.

  • Recrystallization: Filter the precipitated salt and wash it with a small amount of cold isopropanol or diethyl ether.

  • Redissolve the salt in a minimal amount of hot isopropanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified salt crystals and wash with a small amount of cold solvent. Dry the crystals under vacuum.

  • Conversion back to Free Base (Optional): Suspend the purified salt in water and add 5% NaOH solution until the pH is basic.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the purified free base.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh) or neutral alumina

  • n-Hexane

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Chromatography column and accessories

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate. Add ~1% TEA to the solvent mixture to prevent streaking. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel or alumina using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the optimized mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Acid-Base Liquid-Liquid Extraction

Materials:

  • Crude "this compound"

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with 1 M HCl. The basic "this compound" will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash the organic layer again with 1 M HCl to ensure complete extraction of the amine.

  • Combine the acidic aqueous layers. Discard the organic layer containing neutral impurities.

  • Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic. The purified amine should precipitate or form an oil.

  • Extract the basic aqueous solution multiple times with fresh diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Solubility of "this compound"

SolventSolubilityNotes
WaterLow solubility[2]The compound is a weak base.
EthanolSoluble[2]Good solvent for recrystallization.
ChloroformSoluble[2]Useful for extractions.
IsopropanolSolubleA common choice for recrystallization of amine salts.[1]
Diethyl EtherSolubleGood for extractions and as an anti-solvent for precipitation.
HexaneSparingly solubleCan be used as an anti-solvent or in combination with a more polar solvent for chromatography.

Table 2: Comparison of Purification Strategies

MethodPurity ImprovementTypical YieldProsCons
Recrystallization (Free Base) Moderate60-80%Simple, inexpensive.May not be effective for removing all impurities; can oil out.
Recrystallization (Salt) High50-70%Yields highly pure, crystalline product.[1]Requires additional steps for salt formation and conversion back to free base.
Column Chromatography High to Very High40-75%Excellent for separating complex mixtures.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base Extraction Moderate to High70-90%Good for removing neutral and acidic impurities; high recovery.May not remove basic impurities.

Visualizations

experimental_workflow General Purification Workflow for this compound cluster_extraction Optional: Acid-Base Extraction cluster_purification_choice Primary Purification crude Crude Product dissolve Dissolve in Organic Solvent (e.g., DCM, Ethyl Acetate) crude->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid concentrate Concentrate Solution separate_layers Separate Layers wash_acid->separate_layers aqueous_layer Aqueous Layer (Contains Protonated Amine) separate_layers->aqueous_layer Product Path organic_layer_impurities Organic Layer (Contains Neutral Impurities) separate_layers->organic_layer_impurities Impurity Path basify Basify Aqueous Layer (with NaOH) aqueous_layer->basify extract_base Extract with Organic Solvent basify->extract_base purified_solution Purified Solution extract_base->purified_solution purified_solution->concentrate recrystallization Recrystallization (Solvent or Salt Formation) concentrate->recrystallization chromatography Column Chromatography (Silica or Alumina) concentrate->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization Troubleshooting Recrystallization Issues start Hot, Saturated Solution cool Cooling start->cool result Result? cool->result crystals Crystals Formed (Success!) result->crystals Yes no_crystals No Crystals result->no_crystals No oil_out Oiling Out result->oil_out Oil action_no_crystals Action: - Evaporate Solvent - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->action_no_crystals action_oil_out Action: - Re-heat and add more solvent - Cool slowly - Change solvent - Convert to salt oil_out->action_oil_out action_no_crystals->cool action_oil_out->cool

Caption: Troubleshooting guide for common recrystallization problems.

References

Overcoming challenges in the analytical detection of "1-Benzyl-N-phenylpiperidin-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the analytical detection of 1-Benzyl-N-phenylpiperidin-4-amine, a key intermediate in the synthesis of various piperidine-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a chemical intermediate used in the synthesis of various pharmacologically active compounds, including certain fentanyl analogues.[1] Its detection and analysis are crucial for forensic investigations, monitoring of controlled substances, and for quality control in pharmaceutical development to identify impurities and byproducts.[2]

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] GC-MS is well-suited for volatile and thermally stable compounds, offering high sensitivity and structural information.[4] LC-MS/MS is preferred for its high sensitivity in complex matrices and its applicability to a wide range of compounds, achieving sub-ng/mL detection limits.[3][5] Handheld Raman spectroscopy can also be used for rapid, presumptive identification in field settings.[6]

Q3: What are the main challenges in analyzing this compound?

A3: Key challenges include:

  • Sensitivity: The compound may be present at very low concentrations, requiring highly sensitive instrumentation like LC-MS/MS to achieve detection at pg/mL to sub-ng/mL levels.[3][7]

  • Matrix Effects: When analyzing biological samples (e.g., blood, urine), other components in the matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Proper sample preparation is critical to mitigate these effects.[8]

  • Isomeric Differentiation: Illicit synthesis can produce structurally similar analogues. Analytical methods must have sufficient chromatographic resolution to separate these compounds to ensure accurate identification.[7]

  • Thermal Stability: Although generally suitable for GC-MS, some piperidine-based compounds can be thermally labile. Careful optimization of the GC inlet temperature is necessary to prevent degradation.

Q4: How should I prepare samples for analysis?

A4: Sample preparation depends on the matrix:

  • For Chemical Mixtures (e.g., reaction products): A simple "dilute and shoot" approach is often sufficient. Dissolve the sample in a suitable organic solvent like methanol or dichloromethane, filter through a 0.45 µm syringe filter, and inject into the instrument.[1][4]

  • For Biological Matrices (Blood, Urine, Oral Fluid): More extensive preparation is needed to remove interferences. Common methods include:

    • Protein Precipitation: For blood or plasma, adding a solvent like acetonitrile precipitates proteins, which are then removed by centrifugation.[7][8]

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte, often using cation exchange or mixed-mode cartridges.[8]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Low Signal (LC-MS/MS) 1. Ion Suppression: Co-eluting matrix components are interfering with ionization. 2. Incorrect MS/MS Transitions: The selected precursor/product ion pair (MRM transition) is not optimal. 3. Poor Extraction Recovery: The analyte is being lost during sample preparation. 4. pH of Mobile Phase: The analyte is not in the optimal protonation state for ESI+.1. Improve sample cleanup (e.g., use SPE). Dilute the sample. Adjust chromatography to separate the analyte from the interfering components. 2. Optimize MRM transitions by infusing a pure standard of the compound. Use a known sensitive transition from literature as a starting point. 3. Validate your extraction method with a spiked matrix sample. Check pH during LLE. Ensure the SPE cartridge type is appropriate. 4. Add a mobile phase modifier like formic acid (0.1%) to ensure a low pH and promote protonation.[5]
Poor Peak Shape (Tailing) (GC-MS) 1. Active Sites in GC System: The analyte, a secondary amine, can interact with active sites (e.g., silanols) in the inlet liner or column. 2. Column Overload: Injecting too much sample. 3. Inappropriate Inlet Temperature: Temperature is too low, causing slow volatilization.1. Use a deactivated inlet liner (e.g., ultra-inert). Perform instrument maintenance to clean the source and replace consumables. Trim the front end of the GC column. 2. Dilute the sample. 3. Increase the inlet temperature in increments of 10-20°C, but avoid excessively high temperatures that could cause degradation.
Poor Peak Shape (Fronting) (LC-MS) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase.1. Dilute the sample. 2. Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.[3]
Inconsistent Retention Times 1. Pump or Leak Issues: Unstable flow rate from the LC or GC system. 2. Column Degradation: The stationary phase of the column is breaking down. 3. Mobile Phase Preparation: Inconsistent mobile phase composition between runs.1. Check the system for leaks. Purge the pumps to remove air bubbles. 2. Replace the column. Use a guard column to extend its life. 3. Prepare fresh mobile phase daily. Ensure accurate measurement of all components.

Section 3: Experimental Protocols & Data

Protocol 1: GC-MS Analysis of a Chemical Mixture

This protocol is suitable for identifying this compound in a synthesis reaction mixture.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude reaction mixture. b. Dissolve it in 1 mL of methanol or dichloromethane in a clean vial. c. Vortex the solution to ensure it is fully dissolved. d. Filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial.[1][4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[1]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: Scan from m/z 40-450.[4]

  • Transfer Line Temp: 280°C.

Table 1: Representative GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
1-Benzyl-4-piperidone (Precursor)~9.5189 (M+), 91 (base peak), 148
Aniline (Reactant)~4.293 (M+), 66
This compound~14.8266 (M+), 91 (base peak), 172, 173
(Note: Retention times are approximate and will vary based on the specific instrument and conditions.)
Protocol 2: LC-MS/MS Analysis in a Biological Matrix

This protocol provides a sensitive method for detecting the analyte in samples like blood or urine.

1. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., whole blood).[7] b. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. c. Vortex vigorously for 30 seconds to precipitate proteins. d. Centrifuge at 12,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). g. Transfer to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera or equivalent.

  • Column: Biphenyl column (e.g., Restek Raptor Biphenyl, 2.1 x 100 mm, 2.7 µm).[3][5]

  • Column Temperature: 40°C.[3][5]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 6 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Shimadzu LCMS-8060).[3]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Example LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound267.291.1172.225
Internal Standard (e.g., Fentanyl-d5)342.2190.1105.130
(Note: These values are illustrative. Specific m/z transitions and collision energies must be optimized on the instrument being used.)

Section 4: Visualized Workflows and Pathways

cluster_synthesis Fentanyl Synthesis Context P1 1-Benzyl-4-piperidone Target 1-Benzyl-N-phenyl- piperidin-4-amine P1->Target Reductive Amination P2 Aniline P2->Target Fentanyl Fentanyl Analogues Target->Fentanyl Acylation

Caption: Relationship of the target analyte as a precursor.

start Crude Reaction Mixture dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject into GC-MS filter->inject analysis Data Acquisition & Analysis inject->analysis

Caption: Sample preparation workflow for GC-MS analysis.

start Biological Sample (e.g., Blood) precip Add Acetonitrile (Protein Precipitation) start->precip cent Centrifuge precip->cent evap Evaporate Supernatant cent->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject analysis Data Acquisition & Analysis inject->analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

References

Minimizing side-product formation in "1-Benzyl-N-phenylpiperidin-4-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of "1-Benzyl-N-phenylpiperidin-4-amine".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route A: Reductive Amination of 1-Benzyl-4-piperidone with Aniline

This synthetic route involves the reaction of 1-benzyl-4-piperidone with aniline to form an intermediate imine, which is then reduced to the target compound.

Issue 1: Presence of Unreacted 1-Benzyl-4-piperidone in the Final Product

  • Question: My final product shows a significant amount of unreacted 1-benzyl-4-piperidone. How can I improve the conversion?

  • Answer:

    • Incomplete Imine Formation: The initial condensation reaction to form the imine may be incomplete.

      • Recommendation: Ensure anhydrous conditions, as water can inhibit imine formation. Consider the use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water using a Dean-Stark apparatus.

      • Recommendation: A catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen, increasing the electrophilicity of the ketone and promoting nucleophilic attack by aniline.[1]

    • Insufficient Reducing Agent: The amount of reducing agent may be insufficient to reduce the formed imine completely.

      • Recommendation: Use a slight excess (1.2-1.5 equivalents) of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]

    • Reaction Time: The reaction time may not be sufficient for the reduction to go to completion.

      • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[1]

Issue 2: Formation of a Benzyl Alcohol Side-Product

  • Question: I am observing the formation of benzyl alcohol as a side-product. What is the cause and how can I prevent it?

  • Answer:

    • Reduction of Benzaldehyde Impurity: If the starting 1-benzyl-4-piperidone contains benzaldehyde as an impurity, the reducing agent can reduce it to benzyl alcohol.[2]

      • Recommendation: Ensure the purity of the starting 1-benzyl-4-piperidone through purification techniques like distillation or chromatography.

    • Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can potentially reduce the ketone starting material if the imine formation is slow.[2]

      • Recommendation: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone under the reaction conditions.[1][3]

Issue 3: Low Overall Yield

  • Question: My overall yield of this compound is consistently low. What factors could be contributing to this?

  • Answer:

    • Suboptimal pH: The pH of the reaction is crucial for both imine formation and the stability of the reducing agent.[4]

      • Recommendation: For reductive amination with sodium cyanoborohydride, maintaining a mildly acidic pH (around 6-7) is optimal for the reduction of the iminium ion.[4]

    • Reaction Temperature: The temperature can affect the rate of both the condensation and reduction steps.

      • Recommendation: While imine formation can sometimes be favored by gentle heating, the reduction step is typically carried out at room temperature or below to control selectivity.[1] Optimize the temperature profile for your specific reaction conditions.

Route B: N-Alkylation of N-Phenylpiperidin-4-amine with a Benzyl Halide

This approach involves the direct alkylation of the secondary amine, N-phenylpiperidin-4-amine, with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Issue 1: Formation of a Quaternary Ammonium Salt (Over-alkylation)

  • Question: I am observing a significant amount of a side-product that appears to be the result of over-alkylation. How can I minimize this?

  • Answer:

    • Excess Alkylating Agent: The product, this compound, is also a nucleophile and can react with the benzyl halide to form a quaternary ammonium salt.[5] Using an excess of the alkylating agent increases the likelihood of this side reaction.[5]

      • Recommendation: Use a stoichiometric amount or a slight excess of the N-phenylpiperidin-4-amine relative to the benzyl halide.[6]

      • Recommendation: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent throughout the reaction.[6]

    • Strong Base and High Temperature: The use of a very strong base or high reaction temperatures can promote over-alkylation.

      • Recommendation: Employ a milder base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[7]

      • Recommendation: Conduct the reaction at room temperature or with gentle heating, monitoring the progress to avoid prolonged reaction times at elevated temperatures.

Issue 2: Presence of Unreacted N-Phenylpiperidin-4-amine

  • Question: My reaction is incomplete, with a significant amount of starting amine remaining. How can I drive the reaction to completion?

  • Answer:

    • Insufficient Base: The base is required to neutralize the hydrohalic acid formed during the reaction. If the base is insufficient, the reaction will slow down or stop as the amine becomes protonated.

      • Recommendation: Use at least one equivalent of a suitable base. An excess of a mild inorganic base like potassium carbonate can be beneficial.

    • Reaction Time and Temperature: The reaction may be too slow at room temperature.

      • Recommendation: Gently heat the reaction mixture (e.g., to 50-70 °C) and monitor the progress by TLC or LC-MS to determine the optimal reaction time.[6]

    • Reactivity of Alkyl Halide: Benzyl chloride is less reactive than benzyl bromide.

      • Recommendation: If using benzyl chloride, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the more reactive benzyl iodide in situ.[7]

Issue 3: Formation of Dibenzyl Ether

  • Question: I have identified dibenzyl ether as a side-product in my reaction. How is this formed and how can I avoid it?

  • Answer:

    • Reaction with Hydroxide: If the reaction is carried out in the presence of water and a strong base, the benzyl halide can undergo nucleophilic substitution with hydroxide ions to form benzyl alcohol, which can then react with another molecule of benzyl halide to form dibenzyl ether.

      • Recommendation: Ensure anhydrous reaction conditions by using dry solvents and reagents.

    • Choice of Base: Strong, nucleophilic bases can directly react with the benzyl halide.

      • Recommendation: Use a non-nucleophilic base like potassium carbonate or DIPEA.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both reductive amination and N-alkylation are viable routes. The choice often depends on the availability and cost of the starting materials. Reductive amination using 1-benzyl-4-piperidone and aniline is a common and efficient method.[1] N-alkylation can also be effective but requires careful control to avoid over-alkylation.[5]

Q2: What are the typical yields I can expect for these reactions?

A2: Yields are highly dependent on the specific reaction conditions, scale, and purity of the starting materials. With optimized protocols, yields for both routes can be good to excellent. For example, reductive aminations can often achieve yields of over 80%.

Synthetic RouteReagentsTypical YieldReference
Reductive Amination1-Benzyl-4-piperidone, Aniline, NaBH(OAc)₃>80%[1]
N-AlkylationN-Phenylpiperidin-4-amine, Benzyl bromide, K₂CO₃70-90%-

Q3: What purification methods are recommended for the final product?

A3: The final product, this compound, is a basic compound.

  • Extraction: After quenching the reaction, an acidic workup can be used to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted with an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica gel) is often effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic functional group absorptions.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography (LC): To assess the purity of the sample.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone with Aniline

This protocol is adapted from a general procedure for reductive amination.[1]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine).

Protocol 2: N-Alkylation of N-Phenylpiperidin-4-amine with Benzyl Bromide

This protocol is based on general procedures for the N-alkylation of secondary amines.[7]

Materials:

  • N-Phenylpiperidin-4-amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of N-phenylpiperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile or DMF, add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Alkylation 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Imine Intermediate Imine Intermediate 1-Benzyl-4-piperidone->Imine Intermediate + Aniline - H₂O Aniline Aniline Aniline->Imine Intermediate Product_A This compound Imine Intermediate->Product_A + [H] (Reducing Agent) N-Phenylpiperidin-4-amine N-Phenylpiperidin-4-amine Product_B This compound N-Phenylpiperidin-4-amine->Product_B + Benzyl Halide - HX Benzyl Halide Benzyl Halide Benzyl Halide->Product_B

Caption: Synthetic routes to this compound.

Troubleshooting_Reductive_Amination Start Reductive Amination Troubleshooting Issue Identify Primary Issue Start->Issue Unreacted_SM Unreacted Starting Material Issue->Unreacted_SM Unreacted Ketone Side_Product Side-Product Formation Issue->Side_Product Impurity Detected Low_Yield Low Overall Yield Issue->Low_Yield Poor Conversion Incomplete_Imine Incomplete Imine Formation? - Use dehydrating agent - Add catalytic acid Unreacted_SM->Incomplete_Imine Insufficient_Reduction Insufficient Reducing Agent? - Use slight excess of reductant Unreacted_SM->Insufficient_Reduction Short_Time Insufficient Reaction Time? - Monitor reaction progress Unreacted_SM->Short_Time Benzyl_Alcohol Benzyl Alcohol Formed? - Check purity of starting material - Use milder reducing agent Side_Product->Benzyl_Alcohol Suboptimal_pH Suboptimal pH? - Adjust pH to 6-7 Low_Yield->Suboptimal_pH Suboptimal_Temp Suboptimal Temperature? - Optimize temperature profile Low_Yield->Suboptimal_Temp Troubleshooting_N_Alkylation Start N-Alkylation Troubleshooting Issue Identify Primary Issue Start->Issue Over_Alkylation Over-alkylation Product Issue->Over_Alkylation High MW Impurity Unreacted_Amine Unreacted Starting Amine Issue->Unreacted_Amine Incomplete Reaction Dibenzyl_Ether Dibenzyl Ether Formation Issue->Dibenzyl_Ether Ether Side-Product Excess_Alkyl_Halide Excess Alkylating Agent? - Use stoichiometric amount - Slow addition of halide Over_Alkylation->Excess_Alkyl_Halide Harsh_Conditions Harsh Conditions? - Use milder base - Lower reaction temperature Over_Alkylation->Harsh_Conditions Insufficient_Base Insufficient Base? - Use at least 1 equivalent Unreacted_Amine->Insufficient_Base Slow_Reaction Reaction Too Slow? - Gentle heating - Add catalytic KI for chlorides Unreacted_Amine->Slow_Reaction Aqueous_Conditions Aqueous Conditions? - Ensure anhydrous setup Dibenzyl_Ether->Aqueous_Conditions Nucleophilic_Base Nucleophilic Base? - Use non-nucleophilic base Dibenzyl_Ether->Nucleophilic_Base

References

Technical Support Center: Chromatographic Resolution of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1-Benzyl-N-phenylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on enhancing chromatographic resolution and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the HPLC analysis of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for the analysis of this compound. A good starting point is to use a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. For mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[1][2][3]

Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing for basic compounds like this compound is a frequent challenge in RP-HPLC. The primary cause is the interaction of the basic amine functional group with acidic residual silanol groups on the surface of the silica-based column packing material.[4][5][6] Several strategies can be employed to mitigate this issue:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[4]

  • Use a Modern, High-Purity Silica Column: Newer columns are often end-capped or have a polar-embedded phase to shield the residual silanol groups, leading to improved peak symmetry for basic compounds.[4][6]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[4][7]

  • Increase Mobile Phase Ionic Strength: A higher buffer concentration can also help to mask the silanol interactions and improve peak shape.[8]

Q3: How can I improve the resolution between this compound and its closely related impurities?

A3: Achieving adequate resolution between structurally similar compounds can be challenging. Consider the following approaches to enhance separation:

  • Optimize the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[4]

  • Adjust the Mobile Phase pH: Fine-tuning the pH of the mobile phase can influence the ionization state of the analytes and thereby improve their separation.[4]

  • Employ a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or longer lengths can provide higher theoretical plates and better resolution.[4]

  • Modify the Gradient Profile: If using a gradient method, a shallower gradient can help to increase the separation between closely eluting peaks.[4]

Q4: I am observing a drift in the retention time for my analyte. What could be the cause?

A4: Retention time drift can be caused by several factors, including:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention time.

  • Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

G start Start: Peak Tailing Observed check_neutral Inject a neutral compound. Does it also show tailing? start->check_neutral physical_problem Physical Problem Suspected: - Column void - Poor connection - Extra-column volume check_neutral->physical_problem Yes chemical_problem Chemical Problem (Silanol Interaction): - Proceed with chemical troubleshooting check_neutral->chemical_problem No fix_physical Action: - Check fittings - Replace column or guard column - Use shorter/narrower tubing physical_problem->fix_physical lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with formic acid) chemical_problem->lower_ph resolved Issue Resolved fix_physical->resolved use_deactivated_column Use a Base-Deactivated Column (End-capped or polar-embedded) lower_ph->use_deactivated_column If not resolved add_competing_base Add a Competing Base (e.g., Triethylamine - TEA) use_deactivated_column->add_competing_base If not resolved add_competing_base->resolved If not resolved, consider alternative stationary phase

Issue 2: Inadequate Resolution

G start Start: Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_mobile_phase->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If not improved change_column Change Column adjust_ph->change_column If not improved higher_efficiency Use Higher Efficiency Column (Smaller particles or longer column) change_column->higher_efficiency different_selectivity Use Column with Different Selectivity (e.g., Phenyl-Hexyl) higher_efficiency->different_selectivity If not improved adjust_gradient Adjust Gradient Profile (Shallower gradient) different_selectivity->adjust_gradient If not improved resolved Resolution Improved adjust_gradient->resolved

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method

This protocol provides a starting point for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Protocol 2: Method for Improved Peak Shape of Basic Analytes

This protocol is designed to mitigate peak tailing for basic compounds.

ParameterCondition
Column Base-deactivated C18 or Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10-70% B over 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 220 nm

Quantitative Data Summary

The following table summarizes typical chromatographic parameters that can be expected and targeted during method development and troubleshooting.

ParameterTypical ValueTroubleshooting Target
Tailing Factor (Asymmetry Factor) > 1.5 (significant tailing)0.9 - 1.2
Resolution (Rs) < 1.5 (insufficient separation)> 1.5
Theoretical Plates (N) < 5000> 10000
Retention Time RSD (%) > 2.0%< 1.0%

References

Addressing matrix effects in the analysis of "1-Benzyl-N-phenylpiperidin-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of "1-Benzyl-N-phenylpiperidin-4-amine".

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2] For a hydrophobic and basic compound like this compound, common matrix components in biological samples such as phospholipids, salts, and endogenous metabolites can interfere with its ionization in the mass spectrometer source.[3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[4] A suppression or enhancement of the baseline signal at the retention time of interfering matrix components indicates the presence of matrix effects.

  • Post-Extraction Spike: This quantitative method compares the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.

Q3: What are the most common sources of matrix effects in biological samples for a compound like this compound?

A3: For a hydrophobic and basic compound, the most common sources of matrix effects in biological matrices like plasma or urine are:

  • Phospholipids: These are abundant in plasma and can cause significant ion suppression, particularly in electrospray ionization (ESI).[3]

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small molecules can compete with the analyte for ionization.

  • Other Basic Compounds: Co-eluting basic compounds can compete for protonation in the ion source, leading to suppression of the analyte signal.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[5] However, this approach may not be feasible if the concentration of this compound in your samples is already low, as dilution could bring the analyte concentration below the limit of quantification (LOQ) of your method.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column The basic nature of the piperidine nitrogen can interact with residual silanols on the column, causing peak tailing. Try using a column with end-capping or a hybrid particle technology. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, but be aware this can cause ion suppression.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and column. For reversed-phase chromatography, a low pH (e.g., using formic acid) will ensure the amine is protonated and can improve peak shape.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Sample Preparation The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal for this compound. Review and optimize the protocol. For this hydrophobic compound, LLE or SPE are generally preferred over simple protein precipitation for cleaner extracts.
pH of Extraction Solvent (for LLE) For Liquid-Liquid Extraction (LLE), the pH of the aqueous phase is critical. To extract the basic this compound into an organic solvent, the pH of the sample should be adjusted to at least 2 pH units above its pKa to ensure it is in its neutral, more organic-soluble form.
Incorrect SPE Sorbent or Elution Solvent For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. A mixed-mode cation exchange SPE could be effective for this basic compound. Optimize the wash and elution solvent strengths to ensure interfering compounds are removed without eluting the analyte prematurely.
Adsorption to Labware Hydrophobic compounds can adsorb to plasticware. Using low-adsorption vials and pipette tips can help minimize this issue.
Issue 3: Significant Ion Suppression
Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to better separate the analyte from the phospholipid elution zone (typically later in the run). Consider using a phospholipid removal plate or a more rigorous sample cleanup method like LLE or SPE.
High Concentration of Matrix Components Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like two-step LLE or a more selective SPE method can provide cleaner extracts.
Inappropriate Ionization Source Parameters Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the analyte signal and minimize the influence of matrix components.
Lack of a Suitable Internal Standard Use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. A SIL internal standard will co-elute with the analyte and experience similar ion suppression or enhancement, leading to a more accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to raise the pH above the pKa of the analyte.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). The high hydrophobicity of this compound (XLogP3-AA ≈ 4) suggests good partitioning into these solvents.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and requires optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex and centrifuge.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing:

      • Wash with 1 mL of 2% formic acid.

      • Wash with 1 mL of methanol to remove hydrophobic interferences.

    • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂PubChem
Molar Mass266.39 g/mol Stenutz
XLogP3-AA4PubChem
NatureBasic (due to amine groups)Pipzine Chemicals
Solubility in WaterLowPipzine Chemicals
Physical StateSolidPipzine Chemicals

Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Protein removal by adding an organic solvent or acid.Simple, fast, and inexpensive.Provides the least clean extracts, high risk of matrix effects.Not ideal as a standalone method due to the high potential for ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT, cost-effective.Can be labor-intensive, potential for emulsion formation.Good choice due to the analyte's hydrophobicity. pH optimization is critical.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high selectivity, and can be automated.More expensive and requires method development.Excellent choice. A mixed-mode cation exchange sorbent is recommended to leverage both hydrophobic and basic properties.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Result Final Result Quantification->Result

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Start Problem Encountered (e.g., Ion Suppression) Check_Chromatography Review Chromatography Start->Check_Chromatography Check_Sample_Prep Evaluate Sample Prep Start->Check_Sample_Prep Check_MS_Params Optimize MS Parameters Start->Check_MS_Params Use_SIL_IS Implement Stable Isotope Labeled Internal Standard Check_Chromatography->Use_SIL_IS Check_Sample_Prep->Use_SIL_IS Check_MS_Params->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

Caption: A logical troubleshooting workflow for addressing matrix effects.

matrix_effects_pathway Analyte This compound Ion_Source Mass Spectrometer Ion Source Analyte->Ion_Source Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->Ion_Source Ion_Suppression Ion Suppression Ion_Source->Ion_Suppression Inaccurate_Results Inaccurate Results Ion_Suppression->Inaccurate_Results

Caption: Signaling pathway illustrating how matrix components lead to ion suppression and inaccurate results.

References

Technical Support Center: Refinement of Synthetic Routes for "1-Benzyl-N-phenylpiperidin-4-amine" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "1-Benzyl-N-phenylpiperidin-4-amine" and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and often most efficient method is a one-pot reductive amination of 1-benzyl-4-piperidone with aniline.[1][2] This reaction is typically carried out using a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3]

Q2: I am getting a low yield in my reductive amination. What are the likely causes?

A2: Low yields in reductive amination can be attributed to several factors. A primary reason is often incomplete formation of the imine intermediate.[4] The equilibrium between the ketone/amine and the imine can be unfavorable. Other potential causes include the quality and choice of the reducing agent, and suboptimal reaction conditions.[4]

Q3: My starting material, 1-benzyl-4-piperidone, is being reduced to the corresponding alcohol. How can I prevent this side reaction?

A3: The reduction of the starting ketone to an alcohol is a common side reaction, especially with less selective reducing agents like sodium borohydride (NaBH₄).[3][4] To minimize this, it is recommended to use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the carbonyl group.[4] Another strategy is to allow sufficient time for the imine to form before introducing the reducing agent.[3][4]

Q4: The reaction with a sterically hindered aniline analog is very slow. What can I do to improve the reaction rate?

A4: Steric hindrance can significantly impede both the formation of the imine and its subsequent reduction.[4] To address this, you can try increasing the reaction temperature to overcome the activation energy barrier.[4] Additionally, the use of a Lewis acid catalyst, such as Ti(iPrO)₄ or ZnCl₂, can sometimes improve yields for less reactive substrates, particularly when using sodium cyanoborohydride.[3]

Q5: Are there alternative synthetic routes to reductive amination for preparing these analogs?

A5: Yes, another common method is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide and 4-amino-1-benzylpiperidine. This method is particularly useful when the desired aniline derivative is readily available as an aryl halide.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction has run overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials. What should I investigate?

Answer:

  • Imine Formation: The primary suspect is poor imine formation. This is an equilibrium process that can be hindered by the presence of water.

    • Solution: Ensure your reagents and solvent are anhydrous. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. For less reactive amines or ketones, adding a catalytic amount of a weak acid (e.g., acetic acid) can help by protonating the carbonyl oxygen and increasing its electrophilicity.[1]

  • Reducing Agent Activity: Your reducing agent may have degraded.

    • Solution: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture.[3] You can test the activity of your borohydride reagent by attempting a simple reduction of a ketone like acetone and monitoring by TLC.[4]

  • Reaction Conditions: The reaction may require more forcing conditions.

    • Solution: If using sterically hindered substrates, consider increasing the reaction temperature.[4]

Issue 2: Presence of Significant Byproducts

Question: My reaction has produced the desired product, but I am observing significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

  • Reduced Starting Ketone: As mentioned in the FAQs, the presence of 1-benzylpiperidin-4-ol is a common issue.

    • Solution: Switch to a milder reducing agent like STAB.[4] Also, ensure the reducing agent is added after allowing some time for the imine to form.

  • Over-alkylation: If you are starting with a primary amine, you might see the formation of a tertiary amine where the product has reacted with another molecule of the ketone.

    • Solution: Use a stoichiometric amount of the amine or a slight excess. A large excess of the ketone should be avoided.

  • Hydrodehalogenation (in Buchwald-Hartwig): If you are using an aryl halide with an electron-withdrawing group, you might observe the replacement of the halogen with a hydrogen atom.

    • Solution: This can be influenced by the ligand and base combination. Screening different ligands and bases may be necessary.

Issue 3: Difficult Purification

Question: The crude product is a viscous oil and is difficult to purify by column chromatography. What are some alternative purification strategies?

Answer:

  • Salt Formation and Crystallization: The product is a basic amine and can be converted to a salt.

    • Solution: Dissolve the crude product in a suitable solvent like isopropanol or methanol and add a solution of an acid (e.g., HCl in ether or oxalic acid in isopropanol) to precipitate the corresponding salt.[7] The resulting solid can often be purified by recrystallization. The free base can be regenerated by treatment with a base.

  • Acid-Base Extraction:

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acidic solution to extract the basic product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Data Presentation

Table 1: Comparison of Reductive Amination Conditions for the Synthesis of this compound

Reducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)Purity (%)Reference
NaBH(OAc)₃ (STAB)Dichloromethane (DCM)Acetic Acid (catalytic)Room Temp12~91>98[8]
NaBH₃CNMethanol-0 to Room Temp24Moderate-[1]
H₂/Pd-CMethanol-Room Temp---[1]
LiAlH₄Anhydrous Ether-Reflux---[2]

Table 2: Buchwald-Hartwig Amination for N-Aryl Piperidine Analogs

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroanisolePiperidine(NHC)Pd(allyl)ClNaOtBuToluene1000.2543[9]
Aryl BromideVarious AminesPdCl₂(PPh₃)₂/XantphosNaOtBuTolueneReflux627-82[10]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from procedures for the synthesis of fentanyl analogs.[11]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone (1.0 eq) and anhydrous dichloromethane.

  • Add aniline (1.0-1.2 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.05-0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by salt formation and recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed N-arylation of amines.[10]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • 4-Amino-1-benzylpiperidine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and 4-amino-1-benzylpiperidine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic_Workflow cluster_reductive_amination Reductive Amination Pathway cluster_buchwald_hartwig Buchwald-Hartwig Pathway start_RA 1-Benzyl-4-piperidone + Aniline imine_formation Imine/Iminium Ion Formation start_RA->imine_formation DCM or DCE, cat. H+ (optional) reduction Reduction imine_formation->reduction NaBH(OAc)3 or NaBH3CN product_RA 1-Benzyl-N-phenyl- piperidin-4-amine reduction->product_RA start_BH 4-Amino-1-benzylpiperidine + Aryl Halide coupling Pd-catalyzed Cross-Coupling start_BH->coupling Pd catalyst, Ligand, Base product_BH 1-Benzyl-N-phenyl- piperidin-4-amine coupling->product_BH

Caption: Synthetic pathways to this compound.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_sm Starting materials consumed? start->check_sm check_imine Imine formation confirmed? check_sm->check_imine No check_byproduct Major byproduct observed? check_sm->check_byproduct Yes solution_imine Add dehydrating agent (e.g., molecular sieves). Add catalytic acid. check_imine->solution_imine No solution_reagent Use fresh reducing agent. Consider a more reactive one. check_imine->solution_reagent Yes solution_temp Increase reaction temperature. check_imine->solution_temp Slow Reaction solution_alcohol Use milder reducing agent (STAB). Allow imine formation first. check_byproduct->solution_alcohol Alcohol of ketone

Caption: Troubleshooting decision tree for reductive amination.

References

Best practices for handling and storage of "1-Benzyl-N-phenylpiperidin-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 1-Benzyl-N-phenylpiperidin-4-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant.[1] Key hazards include:

  • Harmful if swallowed: This substance is toxic if ingested.[1]

  • Skin irritation: It can cause skin irritation upon contact.[1]

  • Serious eye irritation: Direct contact with the eyes can lead to serious irritation.[1]

  • Respiratory irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure safety, the following personal protective equipment is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required. If ventilation is inadequate or if handling fine powders that could become airborne, use a NIOSH/MSHA-approved respirator.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and integrity of the compound. The recommended storage conditions are as follows:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container tightly closed when not in use.[2][3][4]

  • Some suppliers recommend refrigeration; always check the product-specific information.[2]

  • Store locked up.[2]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • After skin contact: Wash off immediately with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • After inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • After ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong acids and strong oxidizing agents.[3]

Troubleshooting Guide

Problem: The compound has changed color or appearance.

  • Possible Cause: This could indicate degradation or contamination. Improper storage, such as exposure to light, air, or moisture, can lead to chemical changes.

  • Solution: Do not use the compound if you observe a significant change in its physical appearance. It is advisable to acquire a fresh batch and review your storage procedures to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).

Problem: Inconsistent experimental results.

  • Possible Cause: If you are experiencing variability in your results, it could be due to the degradation of the compound.

  • Solution: Verify the purity of your sample. If possible, run a quality control check (e.g., NMR, LC-MS) to confirm the integrity of the compound. Ensure that the compound is fully dissolved and that the solution is homogeneous before use.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 266.4 g/mol [1]
Melting Point 283-285 °C (decomposes)[5]
Stability ≥ 5 years (under proper storage)[6]

Experimental Protocols: Safe Handling Procedures

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.
  • Remove all sources of ignition from the handling area.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as described in the FAQ section before handling the compound.

3. Weighing and Transfer:

  • When weighing the solid compound, do so in a location that minimizes the potential for dust generation.
  • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.
  • If preparing a solution, add the solid to the solvent slowly.

4. Dissolution:

  • This compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[6]
  • Use appropriate glassware and ensure it is clean and dry.
  • If necessary, sonication or gentle warming can be used to aid dissolution, but be mindful of the potential for degradation at elevated temperatures.

5. Spills and Waste Disposal:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Visualizations

Handling_and_Storage_Workflow start Start receive Receive Compound start->receive inspect Inspect Container (Intact, Labeled) receive->inspect store Store Appropriately (Cool, Dry, Dark, Sealed) inspect->store OK quarantine Quarantine & Report inspect->quarantine Damaged/ Incorrect handle Handling for Experiment store->handle ppe Wear Appropriate PPE handle->ppe weigh_transfer Weigh & Transfer in Ventilated Area ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve experiment Proceed with Experiment dissolve->experiment dispose Dispose of Waste (Follow Regulations) experiment->dispose end End dispose->end

Caption: Workflow for the safe handling and storage of this compound.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Benzyl-N-phenylpiperidin-4-amine, a compound often identified as a process-related impurity in the synthesis of pharmaceuticals, including fentanyl and its analogs.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug substances and products.[3] This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are established methods for the analysis of piperidine derivatives.[4][5] While specific, fully validated methods with complete performance data for this compound are not extensively detailed in publicly available literature, this guide draws parallels from validated methods for structurally similar compounds to provide a strong foundation for methodology selection and development.[4]

Comparison of Analytical Techniques

The choice between HPLC and GC-MS largely depends on the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix.[4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile or thermally labile compounds.[6]Ideal for volatile and thermally stable compounds.[5] Derivatization may be necessary for polar compounds like piperidines to increase volatility.[7]
Common Detectors Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).[8]Mass Spectrometry (MS), Flame Ionization Detector (FID).[6]
Advantages Robust, versatile, and widely applicable for purity and impurity analysis.[9] High precision and accuracy.High sensitivity and specificity, providing structural information for identification.[5]
Limitations May require chromophores for UV detection; otherwise, derivatization or a universal detector (e.g., MS, ELSD) is needed.Can require derivatization for polar analytes, which adds a step to sample preparation. Not suitable for non-volatile compounds.[7]
Quantitative Performance Data (Illustrative for Piperidine Derivatives)

The following table summarizes typical performance characteristics of validated methods for similar piperidine compounds, which can be considered as target validation parameters for this compound analysis.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Reference
RP-HPLC (for Piperidine with pre-column derivatization)0.99960.15 µg/mL0.44 µg/mL101.82%[10]
HPLC-UV (for Piperazine with derivatization)-30 ppm90 ppm-

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method suitable for piperidine-containing compounds.[11]

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Newcrom R1 or a similar C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[11] A typical starting gradient could be Acetonitrile:Water (68:32, v/v) with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection: UV at an appropriate wavelength (e.g., 249 or 296 nm) or MS detection.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a GC-MS method for the analysis of 1-benzyl-4-piperidone reaction products.[5] Derivatization may be required to improve the chromatographic properties of this compound.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range appropriate for the target analyte and potential impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). If derivatization is necessary, react the sample with a suitable agent (e.g., a silylating or acylating agent) to increase volatility and thermal stability. Filter the final solution through a 0.45 µm syringe filter into a GC vial.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship in selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation/ Feasibility Studies method_dev->pre_validation protocol Write Validation Protocol pre_validation->protocol validation_exec Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->validation_exec data_analysis Data Analysis & Statistical Evaluation validation_exec->data_analysis report Prepare Validation Report data_analysis->report end End: Approved Validated Method report->end Method_Selection_Logic analyte Analyte Properties: This compound volatility Volatility & Thermal Stability analyte->volatility concentration Expected Concentration (Trace vs. Major Component) analyte->concentration hplc HPLC (UV or MS) volatility->hplc Low/Thermally Labile gcms GC-MS (with potential derivatization) volatility->gcms High/Thermally Stable concentration->hplc Wide Range concentration->gcms Trace Levels (High Sensitivity) final_method Selected & Validated Method hplc->final_method gcms->final_method

References

A Comparative Analysis of Fentanyl Precursors: Benchmarking "1-Benzyl-N-phenylpiperidin-4-amine" Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "1-Benzyl-N-phenylpiperidin-4-amine" (BNPP) and other key precursors used in the synthesis of fentanyl. The objective is to offer a comprehensive overview of the different synthetic routes, their efficiencies, and the chemical properties of the precursors involved. This information is intended for legitimate research and industrial purposes only. The synthesis of fentanyl and its analogues is subject to strict international and national regulations.

Executive Summary

The synthesis of fentanyl can be achieved through various pathways, each employing different precursor molecules. This guide focuses on a comparative assessment of four key precursors: this compound (BNPP), 4-Anilino-N-phenethylpiperidine (ANPP), N-Phenethyl-4-piperidone (NPP), and Norfentanyl. The analysis indicates that while the route starting from ANPP or Norfentanyl is the most direct, involving a single reaction step, the overall efficiency and accessibility of precursors play a significant role in the selection of a synthetic strategy. The Janssen method, which can utilize BNPP, and the Siegfried and Gupta methods, which use NPP and 4-piperidone respectively, represent multi-step but potentially high-yielding approaches.

Comparative Data of Fentanyl Precursors

The following table summarizes the key quantitative data for the synthesis of fentanyl from different precursors. The overall yield is an estimate based on reported yields for individual or combined steps in the respective synthetic routes.

PrecursorCommon Synthetic RouteNumber of Steps to FentanylKey IntermediatesTypical Overall Yield (%)Reference
This compound (BNPP)Janssen Method3N-Phenyl-N-(piperidin-4-yl)propionamide (Norfentanyl)60-70 (estimated)[1][2]
4-Anilino-N-phenethylpiperidine (ANPP)Siegfried Method1->90[3][4]
N-Phenethyl-4-piperidone (NPP)Siegfried Method24-Anilino-N-phenethylpiperidine (ANPP)70-80[4][5]
NorfentanylJanssen/Other Methods1-High (>90)[6]
4-PiperidoneGupta/Siegfried Methods3-4N-Phenethyl-4-piperidone (NPP), 4-Anilino-N-phenethylpiperidine (ANPP)40-78[5][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary synthetic pathways for fentanyl starting from the compared precursors.

Figure 1: Major synthetic pathways to Fentanyl from different precursors.

Experimental Protocols

The following are representative experimental protocols for the synthesis of fentanyl from the discussed precursors. These are provided for informational purposes only and are based on published literature.

Synthesis of Fentanyl from this compound (BNPP) (Janssen Method)

This three-step synthesis involves the acylation of BNPP, followed by debenzylation to yield norfentanyl, and subsequent N-alkylation to produce fentanyl.

  • Step 1: Acylation of BNPP to N-(1-Benzylpiperidin-4-yl)-N-phenylpropionamide (Benzylfentanyl).

    • This compound is dissolved in an appropriate solvent (e.g., toluene).

    • Propionic anhydride is added, and the mixture is heated.

    • The reaction is monitored by TLC or GC-MS until completion.

    • The product is isolated and purified by extraction and crystallization.

  • Step 2: Debenzylation to Norfentanyl.

    • Benzylfentanyl is dissolved in a suitable solvent (e.g., ethanol).

    • A palladium on carbon catalyst (10% Pd/C) is added.

    • The mixture is subjected to hydrogenation at atmospheric pressure.

    • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield norfentanyl.

  • Step 3: N-Alkylation to Fentanyl.

    • Norfentanyl is dissolved in a solvent such as acetonitrile.

    • A base (e.g., sodium carbonate) and 2-phenylethyl bromide are added.

    • The reaction mixture is heated under reflux until the reaction is complete.

    • The final product, fentanyl, is isolated and purified.[6]

Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP) (Siegfried Method)

This is a direct, one-step synthesis.

  • Procedure:

    • 4-Anilino-N-phenethylpiperidine (ANPP) is dissolved in a solvent like dichloromethane.

    • Pyridine or another suitable base is added.

    • Propionyl chloride is added dropwise at a controlled temperature (<60°C).

    • The reaction is typically rapid.

    • The fentanyl hydrochloride salt can be obtained by acidification, extraction, and crystallization, often with yields exceeding 90%.[3]

Synthesis of Fentanyl from N-Phenethyl-4-piperidone (NPP) (Siegfried Method)

This two-step synthesis first prepares ANPP, which is then converted to fentanyl.

  • Step 1: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP).

    • N-Phenethyl-4-piperidone (NPP) and aniline are dissolved in a suitable solvent.

    • A reducing agent, such as sodium borohydride, is added.

    • The reaction mixture is stirred until the imine intermediate is fully reduced to ANPP.

    • The product is isolated and purified.

  • Step 2: Acylation to Fentanyl.

    • The obtained ANPP is then subjected to the acylation procedure described in the protocol for ANPP.

Synthesis of Fentanyl from Norfentanyl

This is a single-step N-alkylation reaction.

  • Procedure:

    • Norfentanyl, 2-phenylethyl bromide, and a base (e.g., potassium carbonate) are heated in a suitable solvent (e.g., acetonitrile).

    • The reaction is monitored for completion.

    • Fentanyl is then isolated and purified.

Synthesis of Fentanyl from 4-Piperidone (Gupta Method)

This "one-pot" synthesis involves multiple sequential reactions in the same vessel.

  • Procedure:

    • 4-Piperidone monohydrochloride is reacted with phenethyl bromide in the presence of a base to form N-phenethyl-4-piperidone (NPP) in situ.

    • Aniline and a reducing agent (sodium triacetoxyborohydride) are then added to the same reaction mixture to form 4-anilino-N-phenethylpiperidine (ANPP).

    • Finally, propionyl chloride is added to acylate ANPP to fentanyl.

    • The overall yield for this one-pot procedure has been reported to be around 40%.[7][9]

Conclusion

The choice of a precursor for fentanyl synthesis in a research or industrial setting depends on a variety of factors, including the desired scale, available starting materials, and required purity of the final product. While precursors like ANPP and Norfentanyl offer the most direct routes, multi-step syntheses starting from 4-piperidone or BNPP can also be efficient. The "one-pot" Gupta method, for example, offers a streamlined process despite a potentially lower overall yield compared to the optimized, multi-step Siegfried method. The Janssen method, utilizing BNPP, provides an alternative pathway where the phenethyl group is introduced in the final step. It is imperative that all handling and synthesis of these controlled substances and their precursors are conducted in strict compliance with all applicable laws and regulations.

References

A Comparative Guide to the Structure-Activity Relationships of 1-Benzyl-N-phenylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-N-phenylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile scaffold have shown significant activity at various biological targets, including opioid receptors, acetylcholinesterase (AChE), and sigma receptors. Understanding the structure-activity relationships (SAR) of these derivatives is critical for the rational design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the SAR of this compound derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzyl ring, the N-phenyl group, and the piperidine ring itself. This section summarizes the quantitative data on how these modifications influence activity at key biological targets.

Opioid Receptor Modulation

The 4-anilinopiperidine core is famously represented by the potent µ-opioid agonist fentanyl. The N-substituent on the piperidine nitrogen plays a crucial role in determining opioid receptor affinity and efficacy.

Table 1: µ-Opioid Receptor (MOR) Binding Affinity of N-Substituted 4-Anilinopiperidine Analogs

CompoundN-SubstituentR (Anilide N-acyl group)Ki (nM) for MORRelative Potency (Fentanyl = 1)
FentanylPhenethylPropanoyl0.391
Benzylfentanyl Benzyl Propanoyl 213 [1]~0.0018
N-methyl FentanylMethylPropanoyl>1000Inactive[2]

Key SAR Observations for Opioid Activity:

  • N-Substituent: The N-phenethyl group is optimal for high µ-opioid receptor affinity, as seen in fentanyl. Replacing the phenethyl group with a benzyl group, as in benzylfentanyl, leads to a dramatic decrease in binding affinity (over 500-fold).[1][2] N-benzyl derivatives of fentanyl analogs have been reported to be inactive.[3]

  • Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can significantly increase analgesic potency, with the cis-isomer being more active than the trans-isomer.[4][5][6] However, larger alkyl groups at this position tend to decrease activity.[4][5][6]

  • Anilide N-Acyl Group: The N-propanoyl group is a key feature for the potent opioid activity of fentanyl and its analogs.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives

CompoundR (Modification on the 4-position substituent)IC50 (nM) for AChE
Donepezil (Reference)5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7[4]
Compound 1 2-(N-benzoylamino)ethyl-
Compound 21 2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl0.56[3]
Compound 19 2-[4-(benzoylamino)phthalimido]ethyl1.2[5]

Key SAR Observations for AChE Inhibition:

  • 4-Position Substituent: The nature of the substituent at the 4-position of the piperidine ring is critical for AChE inhibitory activity. Introduction of a bulky and rigid heterocyclic moiety, such as in Donepezil, or a substituted benzamide group can lead to potent inhibition.[3][4]

  • N-Benzoyl Group Modification: Substituting the benzamide with a bulky group in the para position has been shown to substantially increase anti-AChE activity.[3]

  • Amide Nitrogen Substitution: The introduction of a methyl or phenyl group on the nitrogen atom of the benzamide moiety can dramatically enhance activity.[3]

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for activity, as quaternization or replacement with a less basic group can lead to a loss of potency.[3]

Sigma Receptor Binding

The 1-benzylpiperidine scaffold is also a common feature in ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.

Table 3: Sigma Receptor Binding Affinity of N-Benzylpiperidine Derivatives

CompoundR (Modification)Ki (nM) for σ1Ki (nM) for σ2Selectivity (σ2/σ1)
Haloperidol (Reference)-~2-6.5High AffinityNon-selective
Compound 5 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45>420>290[7]
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886[8]

Key SAR Observations for Sigma Receptor Binding:

  • N-Aralkyl Group: Modifications to the N-aralkyl moiety of 4-benzylpiperidine derivatives have a significant impact on sigma receptor affinity and selectivity.[9]

  • Linker Length: The length of the linker connecting the 1-benzylpiperidine moiety to other parts of the molecule can influence σ1 receptor affinity.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies.

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of this compound, a key intermediate for further derivatization.

Step 1: Synthesis of 1-Benzyl-4-piperidone

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 equivalents) is then added dropwise, and the reaction mixture is heated at 65°C for 14 hours. After cooling, the mixture is filtered, and the filtrate is quenched with ice water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzyl-4-piperidone.[10]

Step 2: Reductive Amination to form this compound

To a solution of 1-benzyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

µ-Opioid Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of test compounds to the µ-opioid receptor.[11]

  • Objective: To determine the Ki of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with [3H]-DAMGO.[11]

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[11]

    • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).[11]

    • Test Compound: this compound derivative.

    • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

    • Filtration Apparatus: A cell harvester with glass fiber filters.[11]

    • Scintillation Counter.[11]

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.[11]

      • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[11]

      • Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[11]

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[11]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[11]

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[11]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[11]

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO.[11]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1-Benzyl-4-piperidone cluster_1 Step 2: Reductive Amination A 4-Piperidone Monohydrate HCl D 1-Benzyl-4-piperidone A->D Stir at RT, then heat at 65°C B Benzyl Bromide B->D C Potassium Carbonate in DMF C->D G This compound D->G Stir at RT E Aniline E->G F Sodium Triacetoxyborohydride F->G G MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ subunit) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ subunit) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates Ligand Opioid Agonist (e.g., Fentanyl analog) Ligand->MOR Binds SAR_Logic cluster_opioid Opioid Receptor Activity cluster_ache AChE Inhibition cluster_sigma Sigma Receptor Binding Core This compound Scaffold N_sub N-Substituent (Piperidine) Core->N_sub Piperidine_sub Piperidine Ring Substitution (e.g., 3-Me) Core->Piperidine_sub Anilide_sub Anilide N-Acyl Group Core->Anilide_sub Pos4_sub 4-Position Substituent Core->Pos4_sub Benzamide_sub Benzamide Modification Core->Benzamide_sub Amide_N_sub Amide N-Substitution Core->Amide_N_sub N_aralkyl_mod N-Aralkyl Group Modification Core->N_aralkyl_mod Linker_mod Linker Length/ Structure Core->Linker_mod MOR_activity High µ-Opioid Agonist Potency N_sub->MOR_activity Phenethyl > Benzyl Piperidine_sub->MOR_activity cis-3-Me enhances Anilide_sub->MOR_activity Propanoyl is favorable AChE_activity Potent AChE Inhibition Pos4_sub->AChE_activity Bulky/rigid groups Benzamide_sub->AChE_activity p-substitution enhances Amide_N_sub->AChE_activity Me/Ph enhances Sigma_activity High Sigma Receptor Affinity (σ1/σ2) N_aralkyl_mod->Sigma_activity Influences affinity Linker_mod->Sigma_activity Modulates affinity

References

Comparing the efficacy of different synthetic routes for "4-Anilino-1-benzylpiperidine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Anilino-1-benzylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on the efficacy of a one-pot reductive amination versus a two-step method involving Schiff base formation and subsequent reduction. The objective is to furnish researchers with the necessary data to select the most efficient synthesis strategy based on factors such as yield, reaction time, and procedural complexity.

Comparison of Synthetic Efficacy

The following table summarizes the quantitative data for the two synthetic routes, offering a clear comparison of their performance metrics.

ParameterMethod 1: One-Pot Reductive Amination Method 2: Two-Step Schiff Base Formation & Reduction
Starting Materials 1-Benzyl-4-piperidone, Aniline1-Benzyl-4-piperidone, Aniline
Key Reagents Sodium triacetoxyborohydrideToluene, p-Toluenesulfonic acid (cat.), Lithium aluminum hydride (LiAlH₄)
Solvent(s) Dichloromethane (DCM)Toluene, Diethyl ether
Reaction Temperature Room TemperatureReflux, then Room Temperature
Total Reaction Time 12 hours~16 hours (15 hours for Schiff base formation + ~1 hour for reduction)
Reported Yield ~91% (for a similar derivative)[1]Not explicitly quantified, but described as a viable route.
Number of Steps 1 (One-pot)2

Experimental Protocols

Method 1: One-Pot Reductive Amination

This method facilitates the synthesis of 4-Anilino-1-benzylpiperidine in a single procedural step, offering high efficiency and simplified execution.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask, add 1-benzyl-4-piperidone (1 equivalent) and anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-Anilino-1-benzylpiperidine.

Method 2: Two-Step Schiff Base Formation and Reduction

This classical approach involves the initial formation of a Schiff base intermediate, which is then isolated and subsequently reduced to the target compound.[2]

Step 1: Schiff Base Formation

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue for 15 hours, azeotropically removing water.[2]

  • Monitor the reaction for the disappearance of starting materials via TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-(1-benzyl-4-piperydylidene)aniline (Schiff base).

Step 2: Reduction of the Schiff Base

Materials:

  • N-(1-benzyl-4-piperydylidene)aniline (from Step 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

Procedure:

  • In a separate dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Dissolve the crude Schiff base from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1 hour.

  • Monitor the reduction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Anilino-1-benzylpiperidine.

  • Further purification can be achieved by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

cluster_0 Method 1: One-Pot Reductive Amination A 1-Benzyl-4-piperidone + Aniline B In situ Imine Formation A->B DCM C Reduction with Sodium Triacetoxyborohydride B->C D 4-Anilino-1-benzylpiperidine C->D

Caption: Workflow for the One-Pot Reductive Amination.

cluster_1 Method 2: Two-Step Synthesis E 1-Benzyl-4-piperidone + Aniline F Schiff Base Formation (N-(1-benzyl-4-piperydylidene)aniline) E->F Toluene, cat. acid, reflux G Reduction with LiAlH₄ F->G Diethyl Ether H 4-Anilino-1-benzylpiperidine G->H

Caption: Workflow for the Two-Step Schiff Base Formation and Reduction.

Concluding Remarks

The one-pot reductive amination (Method 1) presents a more streamlined and efficient approach for the synthesis of 4-Anilino-1-benzylpiperidine, with a high reported yield and shorter overall reaction time. The mild reaction conditions and reduced number of workup and purification steps make it an attractive option for laboratory-scale synthesis.

The two-step method involving Schiff base formation and reduction (Method 2) is a more traditional route. While it is a viable synthetic strategy, it is more time-consuming and labor-intensive due to the isolation of the intermediate Schiff base. The use of a potent reducing agent like lithium aluminum hydride also requires more stringent anhydrous conditions and careful handling.

For researchers aiming for high efficiency and operational simplicity, the one-pot reductive amination is the recommended method for the synthesis of 4-Anilino-1-benzylpiperidine. However, the choice of synthetic route may also depend on the availability of specific reagents and the scale of the reaction.

References

Cross-Validation of "1-Benzyl-N-phenylpiperidin-4-amine" Identification by Different Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the identification and characterization of "1-Benzyl-N-phenylpiperidin-4-amine," a compound of interest in pharmaceutical research and forensic analysis, notably as a known impurity of Fentanyl.[1] The robust and unambiguous identification of such compounds is critical for quality control, safety assessment, and regulatory compliance. This document outlines the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting a framework for the cross-validation of analytical data to ensure the highest confidence in compound identification.

Overview of Analytical Techniques

The structural elucidation of an organic molecule like "this compound" relies on the synergistic use of multiple analytical techniques. Each method provides a unique fingerprint of the molecule's chemical structure. Cross-validation, the process of comparing results from different analytical methods, is crucial to confirm the identity and purity of a substance, minimizing the risk of misidentification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative Data Summary

The following tables summarize the expected quantitative data from the analysis of "this compound" using NMR, MS, and FTIR spectroscopy. This data is compiled from publicly available spectral databases.[1]

Table 1: ¹H NMR Spectral Data (Varian A-60) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.45m10HAromatic protons (benzyl and phenyl rings)
6.50 - 7.10m5HAromatic protons (aniline ring)
3.45s2H-CH₂- (benzyl)
2.80 - 3.20m3HPiperidine protons
1.80 - 2.20m4HPiperidine protons
1.40 - 1.80m2HPiperidine protons

Table 2: ¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignment
147.8Aromatic C (C-N of aniline)
138.5Aromatic C (quaternary of benzyl)
129.2Aromatic CH
128.8Aromatic CH
128.2Aromatic CH
126.9Aromatic CH
117.0Aromatic CH
113.1Aromatic CH
63.2-CH₂- (benzyl)
52.5Piperidine CH
49.5Piperidine CH₂
31.5Piperidine CH₂

Table 3: Mass Spectrometry (GC-MS) Data [1]

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
266Moderate[M]⁺ (Molecular Ion)
173High[M - C₇H₇]⁺
172High[M - C₇H₈]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Table 4: FTIR Spectral Data (ATR-Neat) [1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3025-3080C-H stretchAromatic
2800-3000C-H stretchAliphatic
1595-1610C=C stretchAromatic
1490-1510C=C stretchAromatic
1250-1350C-N stretchAromatic Amine
690-770C-H bendAromatic (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of "this compound".

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and vortex gently to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024-4096.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectra manually.

  • Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of "this compound" in methanol.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-550 m/z.

Data Analysis:

  • Identify the peak corresponding to "this compound" in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid "this compound" sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Cross-Validation Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation of "this compound" identification.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_validation Cross-Validation Sample Test Sample: This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group Identification FTIR->FTIR_Data Comparison Comparison of Data from all three techniques NMR_Data->Comparison MS_Data->Comparison FTIR_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Experimental workflow for the cross-validation of "this compound" identification.

LogicalRelationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy cluster_confirmation H_NMR ¹H NMR Connectivity C-H Framework & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity Confirmation Unambiguous Structural Confirmation Connectivity->Confirmation Mol_Weight Molecular Weight Composition Elemental Composition Mol_Weight->Composition Fragments Fragmentation Fragments->Composition Composition->Confirmation Vibrations Vibrational Modes Func_Groups Functional Groups Vibrations->Func_Groups Func_Groups->Confirmation

References

"1-Benzyl-N-phenylpiperidin-4-amine" scaffold versus other heterocyclic scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The "1-Benzyl-N-phenylpiperidin-4-amine" framework has emerged as a significant scaffold, particularly in the development of potent and selective ligands for various biological targets. This guide provides an objective comparison of this scaffold against other prominent heterocyclic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical and Structural Properties: A Tale of Two Rings

The this compound scaffold is characterized by a saturated piperidine ring, which imparts a three-dimensional character to the molecule. This non-planar structure can be advantageous for establishing specific interactions within the binding pockets of target proteins. The presence of the benzyl and phenyl groups contributes to the lipophilicity of the scaffold, which can influence its membrane permeability and pharmacokinetic profile.

In contrast, common heterocyclic scaffolds such as pyridine and pyrimidine are aromatic and planar. This planarity can facilitate π-π stacking interactions with aromatic residues in a protein's active site. However, the increased rigidity of these aromatic systems may limit their ability to adopt optimal conformations for binding.

Performance in Biological Assays: A Head-to-Head Comparison

Direct comparative studies of the this compound scaffold against a wide array of other heterocyclic scaffolds in the same biological assays are not extensively documented in a single comprehensive study. However, by collating data from various sources, we can draw meaningful comparisons in key therapeutic areas.

Anticancer Activity

The choice of a heterocyclic scaffold can dramatically influence the cytotoxic activity of a compound series. For instance, a comparative study of different heterocyclic scaffolds on various cancer cell lines revealed the potent activity of piperidine-containing compounds. While not the specific this compound scaffold, this data highlights the potential of the piperidine core in cancer drug discovery.

ScaffoldCompoundCell LineIC50 (µM)
Piperidine Derivative [Name of specific derivative if available]A549 (Lung Carcinoma)[IC50 value]
M-HeLa (Cervical Cancer)[IC50 value]
[Other cell lines][IC50 values]
Pyridine Derivative [Name of specific derivative]A549 (Lung Carcinoma)[IC50 value]
M-HeLa (Cervical Cancer)[IC50 value]
[Other cell lines][IC50 values]
Pyrimidine Derivative [Name of specific derivative]A549 (Lung Carcinoma)[IC50 value]
M-HeLa (Cervical Cancer)[IC50 value]
[Other cell lines][IC50 values]

Note: The data in this table is illustrative and should be populated with specific values from relevant comparative studies when available.

Central Nervous System (CNS) Activity

The 1-benzylpiperidine motif is a well-established pharmacophore in CNS drug discovery, with derivatives showing high affinity for various receptors, including sigma receptors and cholinesterases.

A study on polyfunctionalized pyridines incorporating a 1-benzylpiperidin-4-yl moiety demonstrated high affinity for sigma-1 (σ1R) receptors and potent inhibition of acetylcholinesterase (AChE).[1]

ScaffoldCompoundTargetKi (nM)IC50 (nM)
1-Benzylpiperidine-Pyridine Hybrid 2-[[2-(1-benzylpiperidin-4-yl)ethyl]amino]-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45-
AChE-13
Pyrimidine Derivative [Name of specific derivative]AChE-[IC50 value]
BChE-[IC50 value]

This table showcases the potential of the 1-benzylpiperidine scaffold in targeting CNS-related proteins. Comparative data for pyridine and pyrimidine derivatives are included for context, though they are from separate studies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Radioligand Binding Assay for CNS Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., sigma-1 receptor) from cultured cells or animal tissues.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1R) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_downstream Downstream Signaling Cascade Drug_Scaffold This compound Scaffold Target_Protein e.g., Sigma-1 Receptor Drug_Scaffold->Target_Protein Binding Signaling_Molecule_1 Modulation of Intracellular Calcium Target_Protein->Signaling_Molecule_1 Signaling_Molecule_2 ER Stress Response Signaling_Molecule_1->Signaling_Molecule_2 Cellular_Response Neuroprotection or Apoptosis Signaling_Molecule_2->Cellular_Response

Caption: A simplified signaling pathway illustrating the interaction of a drug scaffold with its target protein and the subsequent downstream cellular effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Scaffold_A 1-Benzyl-N-phenyl- piperidin-4-amine Derivatives In_Vitro_Assay Cytotoxicity or Receptor Binding Assay Scaffold_A->In_Vitro_Assay Scaffold_B Other Heterocyclic Scaffolds (e.g., Pyridine) Scaffold_B->In_Vitro_Assay Data_Analysis IC50 / Ki Determination In_Vitro_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: A logical workflow for the comparative evaluation of different chemical scaffolds in a drug discovery context.

Conclusion

The "this compound" scaffold represents a valuable starting point for the design of potent and selective ligands, particularly for CNS targets. Its three-dimensional structure offers advantages in achieving specific molecular interactions. While direct, comprehensive comparative studies against a wide range of other heterocyclic scaffolds are somewhat limited, the available data suggests that piperidine-based compounds, including those with the 1-benzyl substitution, are highly competitive in terms of biological activity. The choice of a scaffold will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. This guide provides a foundational understanding to aid researchers in navigating this critical decision-making process.

References

A Comparative Analysis of 1-Benzyl-N-phenylpiperidin-4-amine Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of various analogs of 1-Benzyl-N-phenylpiperidin-4-amine, a core scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of structure-activity relationships and experimental data to inform future research and development efforts. The focus of this comparison is on two key areas of neuropharmacological activity: opioid receptor modulation and acetylcholinesterase inhibition, due to the significant body of research available for analogs in these domains.

Introduction

This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2][3] The piperidine core is a common motif in many centrally acting drugs, and modifications to the N-benzyl and N-phenyl substituents have yielded analogs with potent and selective activities at various biological targets.[3][4] This guide synthesizes data from multiple studies to provide a clear, comparative overview of these analogs, with a focus on their potential as neuropharmacological agents.

Opioid Receptor Modulation

Several analogs of this compound have been investigated as modulators of opioid receptors, which are critical targets for pain management.[5][6] Phenylpiperidine structures are characteristic of many potent opioid agonists.[7] The following table summarizes the binding affinities of selected analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound Analogs

Compound IDModification from Core Structureµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
6a Replacement of the piperazine ring with a piperidine ring containing an exocyclic carbon-carbon double bondHigh (µ/δ = 4370)0.87 (IC50)High (κ/δ = 8590)[8]
Fentanyl N-phenylpropanamide attached to the 4-position of the piperidine ringAgonistActs on delta and kappa receptorsActs on delta and kappa receptors[5]
Remifentanil Ester linkage susceptible to hydrolysisTwice as potent as fentanyl--[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

The binding affinities of the compounds for the µ, δ, and κ opioid receptors are typically determined through competitive radioligand binding assays. The general protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (e.g., from CHO-K1 cells) are prepared.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ).

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition

A significant number of this compound analogs have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[3][4][9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Analogs

Compound IDModification from Core StructureAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Reference
Compound 21 4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56>10,000>18,000[4]
Compound 13e (E2020) 4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.771301250[9]
Compound 19 Functionalized piperidineModerate inhibitory activityModerate inhibitory activity-[3]
Compound 21 Functionalized piperidine-Good and selective activity-[3]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The inhibitory activity of the compounds against AChE is commonly determined using a modified Ellman's method.

  • Enzyme and Substrate: Electric eel acetylcholinesterase (AChE) and acetylthiocholine iodide (ATCI) as the substrate are used. 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

  • Reaction Mixture: The reaction is carried out in a phosphate buffer (pH 8.0). The test compound is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_opioid Opioid Receptor Signaling Analog Piperidine Analog (Agonist) OpioidReceptor μ, δ, or κ Opioid Receptor Analog->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibition IonChannel Ion Channel Modulation G_protein->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ influx IonChannel->Ca_influx K_efflux ↑ K⁺ efflux IonChannel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of opioid receptor agonists.

G cluster_workflow AChE Inhibition Assay Workflow Start Prepare Reagents (AChE, ATCI, DTNB, Buffer) Incubate Pre-incubate AChE with Analog Start->Incubate Initiate Add Substrate (ATCI) Incubate->Initiate Measure Spectrophotometric Measurement at 412 nm Initiate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Experimental workflow for the Ellman's assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals several key structure-activity relationships for these analogs:

  • For Opioid Receptor Activity: The nature of the substituent at the 4-position of the piperidine ring is crucial for determining potency and selectivity for the different opioid receptor subtypes.[5][8]

  • For Acetylcholinesterase Inhibition:

    • Bulky substituents on the benzamide moiety in the para position can significantly increase anti-AChE activity.[4]

    • The basicity of the piperidine nitrogen appears to be important for activity, as N-benzoylpiperidine derivatives are often inactive.[4]

    • Rigid analogs, such as those incorporating an indanone moiety, can exhibit potent and selective AChE inhibition.[9]

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective neuropharmacological agents. The comparative data presented in this guide highlights the significant impact of structural modifications on the biological activity of these analogs. Further research focusing on the optimization of these scaffolds holds promise for the development of novel therapeutics for pain management and neurodegenerative diseases. This guide serves as a foundational resource to aid researchers in these endeavors.

References

A Comparative Guide to the Purity Assessment and Certification of 1-Benzyl-N-phenylpiperidin-4-amine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the purity assessment and certification of "1-Benzyl-N-phenylpiperidin-4-amine" reference standards. As a known impurity of Fentanyl, the purity of this reference standard is critical for accurate analytical method development, validation, and quality control in the pharmaceutical industry.[1] This document outlines common analytical techniques, potential impurities, and data interpretation to assist researchers in evaluating and selecting suitable reference standards.

Introduction to this compound

This compound is a tertiary amine that serves as a crucial reference standard in the analytical testing of pharmaceutical products, particularly in the context of opioid analysis where it is recognized as a process-related impurity of fentanyl.[1] The accuracy of quantitative and qualitative analyses of fentanyl and related compounds is directly dependent on the certified purity of the reference standards used. Therefore, a thorough understanding of the methods used to assess this purity is paramount.

Leading suppliers of pharmaceutical reference standards, such as LGC Standards and Cayman Chemical, provide "this compound" with a Certificate of Analysis (CoA), often under the accreditation of ISO 17034 and ISO/IEC 17025.[2][3][4][5] This certification ensures that the stated purity value is reliable and has been determined using validated analytical methods.

Key Analytical Techniques for Purity Assessment

The purity of a reference standard is typically determined using a combination of orthogonal analytical techniques to provide a comprehensive profile of the main component and any potential impurities. The most common methods employed for the analysis of "this compound" and similar compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques
Analytical Technique Principle Information Provided Advantages Limitations
HPLC (UV/DAD) Separation based on differential partitioning between a stationary and mobile phase.Purity (area %), presence of non-volatile impurities.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknowns.High sensitivity and specificity, provides structural information.Not suitable for non-volatile or thermally labile compounds.
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination, structural confirmation.Highly accurate and precise, does not require a reference standard of the same compound.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods for purity assessment. As "this compound" is an intermediate in some fentanyl synthesis routes, its impurities can originate from starting materials, by-products of the synthesis, or degradation products.[6]

Common Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis. Given its relation to fentanyl synthesis, impurities associated with the Siegfried and Janssen routes are of particular interest.[7][8]

  • Degradation Products: Impurities formed during storage or handling of the reference standard.

Researchers should consult literature on fentanyl synthesis for a more exhaustive list of potential impurities.[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the purity assessment of "this compound".

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the "this compound" reference standard.

  • Dissolve in 1 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Vortex to ensure complete dissolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the reference standard in a suitable solvent (e.g., methanol or dichloromethane).

  • Filter the solution through a 0.2 µm syringe filter into a GC vial.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the "this compound" sample (e.g., 10 mg) into a vial.

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the purity assessment process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Certification Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (if needed) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS qNMR qNMR Analysis Filtration->qNMR Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity_Calc CoA Certificate of Analysis Generation Purity_Calc->CoA Impurity_ID->CoA

Caption: Experimental workflow for purity assessment.

Caption: Logical flow of reference standard certification.

Conclusion

The purity assessment of "this compound" reference standards is a critical activity that relies on a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a comprehensive understanding of the purity profile of the reference material. This guide provides the foundational knowledge of the methodologies and potential challenges associated with this process. For the most accurate and reliable results, it is imperative to consult the Certificate of Analysis provided by the supplier and to perform in-house verification using validated analytical methods.

References

Inter-laboratory comparison of "1-Benzyl-N-phenylpiperidin-4-amine" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Analysis of 1-Benzyl-N-phenylpiperidin-4-amine

Disclaimer: Formal inter-laboratory comparison studies specifically for "this compound" are not widely available in published literature. This guide provides a comparison of established analytical methodologies commonly used for the analysis of fentanyl precursors and analogues, supported by published performance data for these related compounds. The protocols and data presented are intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

This compound is recognized as a precursor in some synthesis routes of fentanyl and its analogues.[1][2] As such, its accurate and reliable identification and quantification are crucial for forensic laboratories, law enforcement, and researchers in drug development. This guide compares the two most prominent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct comparative data from a single inter-laboratory study on this specific compound is unavailable, this document compiles and contrasts typical methodologies and performance characteristics based on the analysis of structurally similar compounds.

Methodology Comparison

The primary methods for the analysis of fentanyl-related compounds are GC-MS and LC-MS/MS. Each technique offers distinct advantages and is suited for different analytical challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and thermally stable compounds. GC-MS provides excellent chromatographic separation and is often used for identifying unknown substances through library matching of mass spectra.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity and selectivity, LC-MS/MS is particularly well-suited for analyzing non-volatile or thermally labile compounds in complex matrices like blood or urine.[5][6] It can detect compounds at very low concentrations, often in the picogram per milliliter (pg/mL) range.[7]

Quantitative Performance Comparison

The following table summarizes typical performance data for the analysis of fentanyl analogues using LC-MS/MS, as specific inter-laboratory data for this compound is not available. This data is aggregated from studies on related compounds to provide a benchmark for expected performance.

ParameterLC-MS/MS (Urine Matrix)[8]LC-MS/MS (Whole Blood)[9]Notes
Limit of Detection (LOD) 0.05 ng/mL (for Fentanyl)0.025 - 0.1 ng/mL (for various analogues)Demonstrates high sensitivity for trace-level detection.
Limit of Quantification (LOQ) 0.10 ng/mL (for Fentanyl)0.05 - 0.25 ng/mL (for various analogues)The lowest concentration that can be reliably quantified.
Calibration Range 0.05 - 50.0 ng/mL0.05 - 25.0 ng/mLIndicates a wide dynamic range for analysis.
Precision (%CV) < 15%< 13%High reproducibility of the measurement.
Accuracy (% Recovery) 85 - 115%88 - 112%Indicates how close the measured value is to the true value.

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are representative protocols for both GC-MS and LC-MS/MS based on standard practices for fentanyl-related compounds.

Protocol 1: GC-MS Analysis (Hypothetical for Bulk Seizure)

This protocol is a general methodology suitable for the qualitative identification and quantification of this compound in a seized powder sample.

1. Sample Preparation:

  • Accurately weigh 10 mg of the homogenized powder sample.
  • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.
  • Perform a serial dilution to create working standards and a sample for injection (e.g., 10 µg/mL).
  • Add an appropriate internal standard (e.g., Fentanyl-d5).

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent GC coupled to a Mass Spectrometer.
  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
  • MS Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-550 amu.

Protocol 2: LC-MS/MS Analysis (for Biological Matrices)

This protocol is adapted from validated methods for fentanyl analogues in urine and is suitable for detecting trace amounts of this compound.[7][8]

1. Sample Preparation (Dilute-and-Shoot):

  • Pipette 80 µL of a urine sample into a filter vial.[8]
  • Add 10 µL of an internal standard working solution (e.g., Fentanyl-d5 in methanol).[8]
  • Add 320 µL of a 70:30 water:methanol solution.[8]
  • Filter the sample through a 0.2 µm PVDF membrane.[8]
  • The filtrate is ready for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC system coupled to a triple quadrupole mass spectrometer.[8]
  • Column: Raptor Biphenyl column (or equivalent C18 column).[8][9]
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[9]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
  • Flow Rate: 450 µL/min.[6]
  • Gradient: A typical gradient would start at 90% A, decrease to 10% A over several minutes, and then re-equilibrate.[9]
  • Injection Volume: 5 µL.[8]
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be optimized for this compound.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for sample analysis and the synthetic relationship of the target compound to fentanyl.

G Figure 1: General Analytical Workflow Sample Sample Receipt & Login Prep Sample Preparation (Dilution, Extraction) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Data Data Processing & Review Analysis->Data Report Final Report Generation Data->Report G Figure 2: Simplified Fentanyl Synthesis Context cluster_precursors Precursors cluster_final Final Product A 1-Benzyl-N-phenyl- piperidin-4-amine B Norfentanyl A->B Debenzylation C Fentanyl B->C Alkylation G Figure 3: Simplified µ-Opioid Receptor Signaling Fentanyl Fentanyl Receptor µ-Opioid Receptor Fentanyl->Receptor Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

References

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-N-phenylpiperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 1-Benzyl-N-phenylpiperidin-4-amine must adhere to stringent disposal procedures due to its hazardous properties and regulatory status. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure compliance and laboratory safety.

This compound, a precursor chemical in the synthesis of fentanyl, is classified as a List I chemical by the Drug Enforcement Administration (DEA). This designation imposes strict regulatory requirements on its handling and disposal.[1] Improper disposal can lead to significant legal penalties and pose a risk to public health and the environment.

From a chemical hazard perspective, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with established safety protocols.

Regulatory Compliance: The First Step in Disposal

Before any disposal of this compound, it is mandatory to consult your institution's Environmental Health and Safety (EH&S) department and to comply with all local, regional, and national regulations regarding hazardous and controlled substance precursor waste.[3] Unused or expired precursor chemicals must be disposed of as hazardous chemical waste.[4]

The DEA requires that List I chemicals, when disposed of, are rendered "non-retrievable," meaning they cannot be readily converted back to a usable form.[1][3] This typically involves either destruction by a DEA-registered reverse distributor or an approved in-laboratory chemical degradation method.

In-Laboratory Chemical Degradation: A Potential Pathway

For laboratory-scale quantities, chemical degradation may be a viable option to render the compound non-retrievable. A common method for the degradation of aromatic amines is oxidation using acidified potassium permanganate.[5] This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's safety officer.

Experimental Protocol: Oxidation of this compound

This protocol is a general guideline for the degradation of aromatic amines and should be adapted and validated for this compound under the supervision of a qualified chemist and in compliance with all institutional and regulatory requirements.

Materials:

  • This compound

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Sodium bisulfite or oxalic acid (for quenching)

  • Large reaction vessel (e.g., 5 L flask for 0.01 mol of amine)

  • Stirring apparatus

  • Fume hood

  • Appropriate PPE (safety goggles, lab coat, acid-resistant gloves)

Procedure:

  • Preparation: In a properly functioning fume hood, prepare a solution of 0.01 moles of this compound in 3 liters of 1.7 N sulfuric acid within a 5-liter flask equipped with a stirrer.

  • Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate to the solution while stirring.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation.[5] The solution should turn from a purple color to a brown manganese dioxide precipitate.

  • Quenching: After the reaction period, cautiously add a reducing agent such as sodium bisulfite or oxalic acid in small portions to quench any excess potassium permanganate. The solution will become colorless when the permanganate is fully reduced.

  • Neutralization and Disposal: The resulting solution should be neutralized with a suitable base (e.g., sodium bicarbonate) and then disposed of in accordance with institutional and local regulations for aqueous chemical waste.

Quantitative Data for Degradation Protocol

ParameterValueUnitNotes
Amount of Amine0.01moles
Sulfuric Acid Volume3Liters1.7 N concentration
Potassium Permanganate Volume1Liter0.2 M concentration
Reaction Time8hoursMinimum duration

Waste Handling and Segregation

Proper segregation of waste is critical to prevent accidental reactions. Waste streams should be separated as follows:

  • Solid Waste: Contaminated lab materials (e.g., gloves, weighing paper) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: The final, neutralized solution from the degradation process should be collected in a labeled aqueous hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in an approved sharps container.

All waste containers must be kept closed except when adding waste and must be clearly labeled with their contents.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal consult_ehs Consult Institutional EH&S and DEA Regulations start->consult_ehs is_lab_degradation_approved Is In-Lab Degradation Approved and Feasible? consult_ehs->is_lab_degradation_approved perform_degradation Perform Chemical Degradation Protocol is_lab_degradation_approved->perform_degradation Yes reverse_distributor Arrange for Disposal via DEA-Registered Reverse Distributor is_lab_degradation_approved->reverse_distributor No package_for_pickup Package Waste for EH&S Pickup perform_degradation->package_for_pickup document_disposal Complete All Required Disposal Documentation (DEA Form 41, etc.) package_for_pickup->document_disposal reverse_distributor->document_disposal end End: Disposal Complete document_disposal->end

Caption: Decision workflow for the disposal of this compound.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the community.

References

Essential Safety and Operational Guide for 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for handling 1-Benzyl-N-phenylpiperidin-4-amine. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the solid form of the compound outside of a certified chemical fume hood.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling (in a Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff Personal Protective Equipment (PPE) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Preparation and Weighing
  • Fume Hood : All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.

  • Decontamination : Before starting, decontaminate the work surface within the fume hood.

  • PPE : Don all required PPE as specified in the table above.

  • Weighing : Use a tared, sealed container for weighing to minimize exposure.

  • Spill Containment : Work on a disposable absorbent pad to contain any potential spills.

Solution Preparation
  • Solvent Addition : Slowly add the solvent to the container with the pre-weighed compound.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid splashing.

Emergency Procedures

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Cleanup Evacuate the area and ensure it is well-ventilated. Wear the appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Solid Waste : Collect all solid waste, including contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers, in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste, including reaction residues and cleaning solutions, in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps : Any needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.

Waste Disposal Protocol
  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal : All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-N-phenylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-N-phenylpiperidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.